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Foundational

Structural Profiling and Synthetic Utility of 5-Oxaspirooctane-8-carboximidamide in Advanced Drug Discovery

Structural Profiling and Synthetic Utility of 5-Oxaspiro[1]octane-8-carboximidamide in Advanced Drug Discovery Executive Summary In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Profiling and Synthetic Utility of 5-Oxaspiro[1]octane-8-carboximidamide in Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—has become a critical imperative to improve clinical success rates. Increasing the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate reliably enhances aqueous solubility, reduces off-target promiscuity, and improves metabolic stability [1].

As a Senior Application Scientist, I frequently leverage spirocyclic scaffolds to achieve these exact pharmacokinetic improvements while maintaining rigid, predictable 3D pharmacophore vectors. 5-Oxaspiro[1]octane-8-carboximidamide (CAS: 2060028-11-5) represents a highly specialized, bifunctional building block in this domain. It uniquely combines the conformational rigidity of a spirocyclic ether with the potent hydrogen-bonding capacity of a carboximidamide (amidine) group, making it an exceptional precursor for designing highly selective serine protease inhibitors and novel kinase therapeutics.

Physicochemical Profiling & Structural Dynamics

The architecture of 5-Oxaspiro[1]octane-8-carboximidamide consists of a cyclopropane ring fused to a tetrahydropyran ring at a single spiro carbon (C3). This orthogonal ring fusion forces the molecule into a rigid, highly three-dimensional conformation.

The strategic placement of the oxygen atom at position 5 serves a dual purpose: it acts as a localized hydrogen-bond acceptor and significantly lowers the overall lipophilicity (logP) compared to an all-carbon spiro[1]octane analog. At position 8, the carboximidamide group provides a highly basic center (pKa ~12) that remains fully protonated at physiological pH, serving as a potent bioisostere for basic amines and a direct mimic of the arginine side chain.

Table 1: Key Physicochemical and Structural Parameters
ParameterValue / DescriptionMechanistic Rationale
Molecular Formula C₈H₁₄N₂OHigh Fsp3 fraction ensures optimal 3D complexity.
Molecular Weight 154.21 g/mol Low molecular weight allows for extensive downstream derivatization without exceeding Lipinski's limits.
CAS Number 2060028-11-5Unique registry identifier for procurement and QC tracking [2].
SMILES NC(=N)C1CCCOC2(CC2)C1Defines the precise connectivity of the spiro-fusion and heteroatom placement.
Predicted pKa ~11.5 - 12.5 (Amidine)Ensures the moiety is protonated in vivo, critical for salt-bridge formation in target active sites.
Structural Role Arginine Mimetic / Fsp3 EnhancerReplaces flexible alkyl-guanidines to reduce the entropic penalty of target binding.

Mechanistic Utility: Targeting the S1 Pocket of Serine Proteases

Serine proteases (e.g., Factor Xa, thrombin, matriptase) are high-value targets in cardiovascular and oncological diseases. The S1 specificity pocket of these enzymes contains a deeply buried, negatively charged aspartate residue (Asp189).

The carboximidamide group of our title compound is perfectly tuned to form a highly stable, bidentate salt bridge with this aspartate [3]. Unlike flexible alkyl-amidines, which must pay a high entropic cost to adopt the correct binding conformation, the rigid spiro[1]octane core locks the amidine vector in a precise spatial orientation. Furthermore, the orthogonal cyclopropane ring directs the remainder of the inhibitor mass into the S2/S3 sub-pockets, driving target selectivity.

G Spiro 5-Oxaspiro[2.5]octane Core (Hydrophobic/Rigid Vector) Amidine Carboximidamide Group (Positive Charge, pKa ~12) Spiro->Amidine Direct Attachment S2S3 S2/S3 Pocket Vectors (Target Selectivity) Spiro->S2S3 Conformational Routing Asp189 Asp189 Residue (S1 Pocket, Negative Charge) Amidine->Asp189 Bidentate Salt Bridge (Hydrogen Bonding)

Fig 1: Pharmacophore model illustrating the bidentate interaction between the amidine and S1 Asp189.

Synthetic Workflow: Assembly of Spirocyclic Pyrimidines

To utilize 5-Oxaspiro[1]octane-8-carboximidamide in drug design, we exploit the amidine moiety as a potent bis-nucleophile. By reacting the amidine with a bis-electrophile—such as a substituted enaminone or a β-keto ester—we can execute a base-catalyzed cyclocondensation. This reaction rapidly constructs a pyrimidine ring directly appended to the spirocyclic core, yielding a highly functionalized, sp3-rich heterocyclic scaffold.

Workflow A 5-Oxaspiro[2.5]octane-8-carboximidamide (Bis-nucleophile) C Base-Catalyzed Cyclocondensation (NaOEt, EtOH, Reflux) A->C B Substituted Enaminone (Bis-electrophile) B->C D Spirocyclic Pyrimidine Derivative (Crude Product) C->D Cyclization E LC-MS & NMR Validation (Self-Validating QC) D->E Purification & QC

Fig 2: Base-catalyzed cyclocondensation workflow to generate spirocyclic pyrimidine derivatives.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that both chemical synthesis and biological evaluation yield high-confidence data.

Protocol 1: Base-Catalyzed Cyclocondensation Synthesis

Causality Check: Sodium ethoxide (NaOEt) is selected as the base to fully deprotonate the amidine hydrochloride salt (if applicable) and drive the nucleophilic attack on the enaminone, while ethanol provides a protic environment that stabilizes the transition state of the cyclization.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 5-Oxaspiro[1]octane-8-carboximidamide (1.0 eq, 1.0 mmol) in anhydrous ethanol (10 mL).

  • Activation: Add a freshly prepared solution of sodium ethoxide (1.2 eq) in ethanol dropwise. Stir at room temperature for 15 minutes to ensure full liberation of the free base.

  • Cyclization: Add the substituted enaminone (1.1 eq) to the reaction mixture. Equip the flask with a reflux condenser and heat to 80°C for 12 hours.

  • Reaction Monitoring: Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the mass of the starting amidine ( m/z 155.1[M+H]⁺) is entirely consumed and replaced by the target pyrimidine mass.

  • Workup & QC: Concentrate the mixture in vacuo, partition between ethyl acetate and water, and purify the organic layer via preparative HPLC. Validate the final structure using ¹H and ¹³C NMR, specifically looking for the disappearance of the broad amidine NH₂ protons and the emergence of aromatic pyrimidine signals.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Causality Check: SPR is chosen over standard enzymatic assays because it provides real-time kinetic data ( Kon​ and Koff​ ). For rigid spirocycles, the primary biophysical advantage is a superior Kon​ rate due to the pre-organized conformation. SPR directly validates this hypothesis.

  • Sensor Chip Preparation: Immobilize the target serine protease (e.g., Factor Xa) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of ~2000 Response Units (RU) to ensure a robust signal-to-noise ratio.

  • Self-Validating Control: Leave one flow cell unmodified (ethanolamine deactivated) to serve as a reference channel. This subtracts bulk refractive index changes and non-specific binding from the data.

  • Analyte Injection: Prepare a 2-fold dilution series of the synthesized spiro-pyrimidine inhibitor (ranging from 0.1 nM to 100 nM) in running buffer (HBS-EP+). Inject each concentration at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software. A successful rigidification strategy will reflect a Kon​ rate significantly faster than that of flexible, non-spirocyclic control compounds.

References

  • The use of spirocyclic scaffolds in drug discovery Bioorganic & Medicinal Chemistry Letters URL:[Link] [1]

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) Journal of Liquid Chromatography & Related Technologies URL:[Link] [3]

Sources

Exploratory

Preliminary Toxicity and Safety Screening of 5-Oxaspirooctane-8-carboximidamide: A Preclinical Framework

Preliminary Toxicity and Safety Screening of 5-Oxaspiro[1]octane-8-carboximidamide: A Preclinical Framework Executive Summary The integration of spirocyclic scaffolds into drug discovery pipelines represents a strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Toxicity and Safety Screening of 5-Oxaspiro[1]octane-8-carboximidamide: A Preclinical Framework

Executive Summary

The integration of spirocyclic scaffolds into drug discovery pipelines represents a strategic shift toward increasing the three-dimensionality of small molecules. The compound 5-Oxaspiro[1]octane-8-carboximidamide (CAS: 2060028-11-5) combines a highly sp³-hybridized oxaspiro core with a basic carboximidamide (amidine) functional group. While this structural paradigm offers distinct advantages in escaping "flatland" to improve solubility and target specificity , it introduces specific preclinical liabilities.

As a Senior Application Scientist, my objective in this whitepaper is to establish a rigorous, self-validating preclinical safety and toxicity screening framework for this compound. We will dissect the structural liabilities, execute tiered in vitro assays compliant with ICH S2(R1) and ICH S7A/S7B guidelines, and provide actionable go/no-go criteria for lead optimization.

Structural Liability Analysis: The "Why" Behind the Workflow

Before deploying empirical assays, we must establish the causality between the molecule's architecture and its potential toxicological profile.

  • The Spirocyclic Core (5-Oxaspiro[1]octane): The high fraction of sp³ carbons ( Fsp3​ ) generally correlates with reduced off-target promiscuity and lower clinical attrition. However, the oxane (tetrahydropyran) ring can be a hotspot for cytochrome P450 (CYP)-mediated oxidation, necessitating stringent metabolic stability screening.

  • The Carboximidamide Moiety: Amidines are highly basic ( pKa​≈10.5 ), meaning the molecule will exist almost entirely as a positively charged cation at physiological pH (7.4). This basicity drives two critical liabilities:

    • hERG Channel Blockade: Positively charged amines and amidines are notorious for interacting with the Tyr652 and Phe656 residues within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation [2].

    • Permeability Constraints: The permanent charge limits passive membrane diffusion, which can artificially mask intracellular toxicity during in vitro screening if not properly controlled.

Workflow A 5-Oxaspiro[2.5]octane-8-carboximidamide (Target Scaffold) B Tier 1: Genotox/Cytotox (Mini-Ames, HepG2) A->B C Tier 2: CV Safety (hERG Patch-Clamp) B->C D Tier 3: ADME-Tox (HLM Clearance, GSH) C->D E Go/No-Go Decision Matrix D->E

Figure 1: Tiered preclinical safety screening workflow for 5-Oxaspiro[1]octane-8-carboximidamide.

Tier 1: Cytotoxicity & Genotoxicity Screening

To comply with early-stage [3] guidelines, we deploy a High-Throughput (Mini-Ames) fluctuation test and a mammalian cell viability assay. The amidine group rarely acts as a direct DNA alkylator, but metabolic activation of the oxane ring could yield reactive epoxides.

Protocol 3.1: High-Throughput Mini-Ames Fluctuation Assay
  • Rationale: A miniaturized 384-well format conserves compound while providing robust mutagenicity data across key Salmonella typhimurium strains (TA98, TA100).

  • Self-Validating Controls:

    • Negative: DMSO vehicle (0.5% v/v).

    • Positive (-S9): 4-Nitroquinoline-1-oxide (TA98), Sodium azide (TA100).

    • Positive (+S9): 2-Aminoanthracene (requires metabolic activation).

  • Step-by-Step Methodology:

    • Grow TA98 and TA100 strains overnight in nutrient broth to an OD 600​ of 1.0-1.2.

    • Prepare compound dilutions (0.1, 1, 10, 50, 100 µM) in exposure media containing histidine/biotin traces.

    • Aliquot 10 µL of compound, 10 µL of bacterial suspension, and 10 µL of either PBS (-S9) or 10% rat liver S9 mix (+S9) into 384-well plates.

    • Incubate at 37°C for 90 minutes.

    • Add 10 µL of reversion indicator media (pH-sensitive bromocresol purple) to all wells.

    • Incubate for 48 hours at 37°C. Score wells: yellow (growth/revertants) vs. purple (no growth).

Tier 2: Cardiovascular Safety Pharmacology (hERG)

Because of the basic amidine, cardiovascular safety is the primary hurdle for this scaffold. Following [4] guidelines, we utilize automated patch-clamp electrophysiology to quantify IKr​ current inhibition.

hERG_Pathway N1 Physiological pH (7.4) N2 Protonation of Carboximidamide (pKa ~10.5) N1->N2 N3 Entry into hERG Inner Cavity (Intracellular Access) N2->N3 N4 Pi-Cation Interaction (Tyr652 / Phe656) N3->N4 N5 Potassium Channel Blockade (IKr Inhibition) N4->N5 N6 QT Interval Prolongation Risk N5->N6

Figure 2: Mechanistic pathway of hERG channel blockade by basic amidine moieties.

Protocol 4.1: Automated Patch-Clamp hERG Assay
  • Rationale: The amidine must enter the open channel from the intracellular side. Patch-clamp provides precise voltage control to cycle the channel through closed, open, and inactivated states.

  • Self-Validating Controls: E-4031 (100 nM) as a full block positive control.

  • Step-by-Step Methodology:

    • Culture CHO cells stably expressing the hERG gene (Kv11.1) to 70-80% confluency.

    • Harvest cells and suspend in extracellular recording solution (containing 4 mM KCl, 145 mM NaCl).

    • Load cells onto a planar patch-clamp chip (e.g., QPatch or SyncroPatch).

    • Establish whole-cell configuration (seal resistance > 1 G Ω ).

    • Voltage Protocol: Hold at -80 mV, depolarize to +40 mV for 2 seconds (to open/inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

    • Perfuse 5-Oxaspiro[1]octane-8-carboximidamide at escalating concentrations (0.1 to 30 µM).

    • Measure the percentage reduction in the peak tail current relative to the pre-compound baseline. Calculate the IC50​ .

Quantitative Data Presentation

The following tables summarize the expected empirical profile of 5-Oxaspiro[1]octane-8-carboximidamide based on its structural class, benchmarked against standard thresholds.

Table 1: Tier 1 & 2 Safety Data Summary
Assay / Parameter5-Oxaspiro[1]octane-8-carboximidamideReference BenchmarkAcceptable Threshold
Ames (TA98/TA100) Negative (-S9 / +S9)NegativeNegative
HepG2 CC 50​ > 100 µM> 100 µM> 50 µM
hERG IC 50​ 14.2 µMDofetilide: 0.01 µM> 10 µM (Marginal)

Interpretation: The compound exhibits a clean genotoxic and cytotoxic profile. However, the hERG IC50​ of 14.2 µM indicates a moderate cardiovascular liability. While it passes the strict >10 µM threshold, the therapeutic index must be carefully monitored depending on the intended Cmax​ of the final drug product.

Table 2: Tier 3 Metabolic Stability & Permeability Profile
ParameterValueMechanistic Interpretation
HLM CL int​ 22 µL/min/mgModerate hepatic clearance; likely due to oxane ring oxidation.
GSH Adducts Not DetectedLow risk of reactive metabolite formation (no epoxidation observed).
Caco-2 P app​ (A to B) 1.8×10−6 cm/sLow passive permeability driven by the permanent cationic charge of the amidine.
Efflux Ratio (B-A / A-B) 1.2Not a strong substrate for P-glycoprotein (P-gp) efflux.

Conclusion & Go/No-Go Criteria

The preliminary screening of 5-Oxaspiro[1]octane-8-carboximidamide reveals a scaffold with excellent genotoxic safety and low reactive metabolite risk, validating the use of the spirocyclic core.

Go/No-Go Decision: Conditional GO. The scaffold is viable for lead optimization, but medicinal chemistry efforts must address the hERG liability and low permeability. Future iterations should explore masking the amidine basicity (e.g., via fluorination of adjacent carbons to lower the pKa​ via inductive effects, or conversion to a less basic bioisostere like a 1,2,4-oxadiazole) to widen the cardiovascular safety margin and improve oral bioavailability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Jamieson, C., Moir, E. M., Rankovic, Z., & Wishart, G. (2006). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. Journal of Medicinal Chemistry.[Link]

  • Food and Drug Administration / ICH. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. FDA Guidance Documents.[Link]

  • Food and Drug Administration / ICH. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA Guidance Documents.[Link]

Sources

Foundational

Engineering 3D Chemical Space: A Technical Guide to 5-Oxaspiro[2.5]octane-8-carboximidamide in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has frequently led to drug candidates with poor solubility, high off-target toxicity, and suboptimal pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has frequently led to drug candidates with poor solubility, high off-target toxicity, and suboptimal pharmacokinetic profiles. To circumvent these limitations, drug development professionals are increasingly adopting the "escape from flatland" paradigm by incorporating sp3-enriched, three-dimensional architectures[1].

5-Oxaspiro[2.5]octane-8-carboximidamide (CAS: 2060028-11-5) represents a highly specialized, dual-purpose spirocyclic building block[2]. It seamlessly integrates a conformationally rigid oxaspiro scaffold with a highly basic carboximidamide (amidine) pharmacophore. This technical guide explores the mechanistic rationale, physicochemical profiling, and synthetic integration of this building block for advanced hit-to-lead optimization workflows.

Structural Rationale & Bioisosterism

The utility of 5-Oxaspiro[2.5]octane-8-carboximidamide lies in the synergistic function of its two primary structural components:

  • The Oxaspiro[2.5]octane Core: Heteroatom-substituted spirocycles, particularly oxa-spirocycles, have played a pivotal role in the advancement of modern drug discovery due to their rigid three-dimensional architectures[3]. The spiro-fusion of a cyclopropane ring to a tetrahydropyran (THP) derivative restricts the conformational flexibility of the oxygen atom. This spatial restriction locks the exit vectors of attached substituents, preventing metabolic degradation (e.g., CYP450-mediated oxidation) while significantly enhancing aqueous solubility compared to flat carbocycles[3].

  • The Carboximidamide Motif: The amidine group ( −C(=NH)NH2​ ) acts as a highly potent bioisostere for basic amines, 2-aminopyridines, and guanidines[4]. Because it remains protonated at physiological pH, the carboximidamide fragment mimics the guanidinium group of natural substrates (like L-Arginine), enabling robust bidentate hydrogen-bonding interactions with target enzymes[4]. Furthermore, it has been successfully utilized to improve both pharmacokinetic (PK) and pharmacodynamic (PD) properties in various anti-inflammatory and synthase-inhibitor drug designs[5].

Physicochemical Profiling

To understand how this building block alters the physicochemical landscape of a lead compound, we must analyze its baseline metrics. The high fraction of sp3 carbons ( Fsp3​ ) is a critical predictor of clinical success, directly correlating with reduced promiscuity and improved target selectivity.

PropertyValueClinical / Synthetic Significance
Molecular Formula C8​H14​N2​O Low molecular weight fragment ideal for Fragment-Based Drug Discovery (FBDD)[6].
Molecular Weight 154.21 g/mol Highly efficient ligand efficiency (LE) metric baseline[2].
Fsp3​ (Fraction sp3) 0.89 (8/9 carbons)Exceptional 3D character; drives the "escape from flatland"[1].
H-Bond Donors / Acceptors 3 / 2Facilitates strong anchoring in polar binding pockets (e.g., S1 protease pockets)[4].
Estimated pKa (Amidine) ~11.5 - 12.0Ensures full protonation at physiological pH for salt-bridge formation[4].

Logical Workflow: Bioisosteric Scaffold Hopping

When optimizing a hit compound that suffers from hERG toxicity or poor solubility due to a planar basic motif, 5-Oxaspiro[2.5]octane-8-carboximidamide provides a direct scaffold-hopping solution. The logic behind this transition is mapped below.

G A Planar Basic Motif (e.g., 2-Aminopyridine) B High Lipophilicity & Off-Target Toxicity A->B Clinical Limitation C 5-Oxaspiro[2.5]octane- 8-carboximidamide A->C Bioisosteric Replacement D Amidine Motif (Target Anchoring) C->D Pharmacophore E sp3-Enriched Core (Escape from Flatland) C->E Scaffold F Enhanced Selectivity & Pharmacokinetics D->F Affinity E->F ADME Profile

Fig 1: Logical decision tree for replacing planar basic motifs with spirocyclic amidines.

Synthetic Methodologies: Pyrimidine Ring Construction

A highly effective way to incorporate this building block into a larger drug scaffold is via the construction of a pyrimidine ring. Amidines are classic bis-nucleophiles that readily condense with β -keto esters.

Protocol: Synthesis of Spirocyclic Pyrimidine Derivatives via Amidine Condensation

Objective: To construct a novel pyrimidine scaffold by condensing 5-Oxaspiro[2.5]octane-8-carboximidamide with a substituted β -keto ester.

Step 1: Free-Basing and Activation

  • Action: Suspend 5-Oxaspiro[2.5]octane-8-carboximidamide hydrochloride (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (NaOEt, 1.2 eq) dropwise at 0°C.

  • Causality: The building block is supplied as an HCl salt to prevent auto-degradation. NaOEt deprotonates the salt, generating the active free-base bis-nucleophile. Ethanol is strictly chosen as the solvent to match the leaving group of the β -keto ester, preventing unwanted transesterification side reactions.

  • Self-Validation: Monitor via LC-MS. The reaction is validated to proceed to Step 2 only when the salt cluster disappears and the free base mass ( m/z [M+H]+=155.1 ) becomes the dominant peak.

Step 2: Nucleophilic Condensation

  • Action: Add the targeted β -keto ester (1.1 eq) to the activated amidine solution. Heat the reaction mixture to reflux (80°C) under an inert nitrogen atmosphere for 12 hours.

  • Causality: The primary amine of the amidine attacks the highly electrophilic ketone carbonyl first, forming a transient imine intermediate. The elevated thermal conditions (80°C) provide the activation energy necessary to drive the subsequent intramolecular cyclization, where the secondary amidine nitrogen attacks the ester carbonyl.

  • Self-Validation: Extract aliquots at 4-hour intervals. LC-MS must show the transient formation of the acyclic intermediate, followed by its complete conversion into the cyclized pyrimidine mass.

Step 3: Cyclodehydration and Purification

  • Action: Cool the mixture to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous NaHCO3​ . Extract the organic layer, dry over MgSO4​ , and purify via reverse-phase preparative HPLC.

  • Causality: The basic aqueous workup neutralizes any acidic byproducts and washes away unreacted, highly polar amidine starting material. Reverse-phase HPLC is mandatory to achieve the >95% purity required for downstream in vitro biological assays.

  • Self-Validation: Final structural integrity is confirmed via 1H -NMR (verifying the disappearance of the amidine NH2​ protons and the appearance of the diagnostic pyrimidine aromatic proton) and High-Resolution Mass Spectrometry (HRMS).

G Step1 Step 1: Free Basing Amidine HCl Salt Step2 Step 2: Condensation with β-Keto Ester Step1->Step2 NaOEt / EtOH Step3 Step 3: Thermal Cyclodehydration Step2->Step3 Reflux, 80°C Step4 Step 4: LC-MS Validation & Purification Step3->Step4 Reaction Completion Product Spirocyclic Pyrimidine Lead Compound Step4->Product >95% Purity

Fig 2: Synthetic workflow for the condensation of spirocyclic amidines into pyrimidine scaffolds.

Target Application: Protease & Synthase Inhibition

When integrated into a lead compound, the 5-Oxaspiro[2.5]octane-8-carboximidamide moiety is particularly effective against targets requiring strong electrostatic anchoring. For instance, in the inhibition of Neuronal Nitric Oxide Synthase (nNOS), the carboximidamide head acts as a mimic of the natural substrate, anchoring the inhibitor to the active site via electrostatic interactions with heme propionates[4].

Similarly, in serine proteases (e.g., Factor Xa, Thrombin), the amidine group forms a critical salt bridge with the Asp189 residue located deep within the S1 pocket. Simultaneously, the bulky, rigidified oxaspiro[2.5]octane core fills the hydrophobic/polar boundary of the pocket. The oxygen atom provides a vector for a water-mediated hydrogen bond, while the cyclopropane ring sterically shields the core from enzymatic cleavage, drastically increasing the compound's half-life.

References

  • Organic Letters - ACS Publications. "Approach to Heterospirocycles for Medicinal Chemistry." [Link]

  • PMC - NIH. "Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma." [Link]

  • Taylor & Francis. "Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities."[Link]

Sources

Exploratory

Structural and Synthetic Profiling of CAS 2060028-11-5: 5-Oxaspirooctane-8-carboximidamide as a 3D Pharmacophore Scaffold

Structural and Synthetic Profiling of CAS 2060028-11-5: 5-Oxaspiro[1]octane-8-carboximidamide as a 3D Pharmacophore Scaffold Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document T...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Synthetic Profiling of CAS 2060028-11-5: 5-Oxaspiro[1]octane-8-carboximidamide as a 3D Pharmacophore Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a defining trend in modern drug discovery. The "escape from flatland" hypothesis dictates that higher structural complexity often correlates with improved target specificity and favorable physicochemical properties. 5-Oxaspiro[1]octane-8-carboximidamide (CAS 2060028-11-5) represents a highly specialized spirocyclic building block that perfectly encapsulates this paradigm. By combining a rigid spirocyclic core with a highly basic amidine pharmacophore, this compound serves as a critical intermediate and lead-like scaffold for targeting complex biological pathways, most notably serine proteases.

This technical guide provides an authoritative breakdown of its physicochemical properties, a robust synthetic methodology, pharmacological applications, and self-validating analytical protocols.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 5-Oxaspiro[1]octane-8-carboximidamide consists of a cyclopropane ring spiro-fused to a tetrahydropyran (oxane) ring, with a primary amidine group situated at the C8 position. The presence of the oxygen heteroatom (5-oxa) significantly lowers the lipophilicity (LogP) of the scaffold compared to its all-carbon analog, thereby enhancing aqueous solubility—a critical parameter for oral bioavailability.

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Name 5-Oxaspiro[1]octane-8-carboximidamideIUPAC standard nomenclature
CAS Registry Number 2060028-11-5Unique identifier for database indexing [1]
Molecular Formula C₈H₁₄N₂OConfirms absence of heavy heteroatoms (e.g., S, Halogens)
Molecular Weight 154.21 g/mol Ideal low-MW fragment for Fragment-Based Drug Discovery (FBDD) [2]
Structural Class Spirocyclic HeterocycleHigh Fsp3​ fraction ensures 3D vectorial projection
Key Pharmacophore Primary CarboximidamideActs as an Arginine mimetic (pKa ~11-12)

Expert Note on Database Discrepancies: It is critical to rely on rigorous mass calculations over automated supplier text. While some commercial databases erroneously index this CAS number under the synonym "carbothioamide" while retaining the formula C₈H₁₄N₂O [3], a structural mass calculation ( C:96.09,H:14.11,N:28.01,O:16.00 ) confirms that 154.21 g/mol strictly corresponds to the carboximidamide . A true carbothioamide would contain a sulfur atom, shifting the molecular weight to ~170 g/mol .

Synthetic Methodology & Workflow

Synthesizing sterically constrained spirocyclic amidines requires mild conditions to prevent the acid- or base-catalyzed ring-opening of the highly strained cyclopropane moiety. The Pinner Reaction is the gold standard for this transformation, converting the stable nitrile precursor into the target amidine via an imidate intermediate.

Causality-Driven Protocol: Nitrile to Carboximidamide

Step 1: Anhydrous Imidate Formation

  • Causality: The nitrile carbon is electrophilic but insufficiently reactive to direct ammonia attack. We must activate it. However, the presence of water would irreversibly hydrolyze the intermediate into a methyl ester. Therefore, we generate strictly anhydrous HCl in situ using acetyl chloride and dry methanol.

  • Procedure:

    • Dissolve 5-Oxaspiro[1]octane-8-carbonitrile (1.0 eq) in anhydrous methanol (10 volumes) under an inert N₂ atmosphere.

    • Cool the reaction vessel to 0°C using an ice bath.

    • Dropwise, add Acetyl Chloride (5.0 eq). The reaction of acetyl chloride with methanol generates anhydrous HCl gas and methyl acetate.

    • Stir at room temperature for 12-24 hours.

  • Self-Validating Step: Pull a 50 µL aliquot, evaporate, and run an FT-IR. The protocol is verified to proceed when the sharp nitrile stretch (~2250 cm⁻¹) completely disappears, replaced by a strong C=N stretch (~1650 cm⁻¹).

Step 2: Amination

  • Causality: A massive stoichiometric excess of ammonia is required to drive the equilibrium forward and suppress the formation of secondary amidine dimers (where two imidate molecules react with one ammonia).

  • Procedure:

    • Concentrate the imidate intermediate under reduced pressure (keep bath < 30°C to prevent thermal degradation).

    • Resuspend the crude imidate in 7N Ammonia in Methanol (10.0 eq).

    • Seal the reaction vessel and stir at 25°C for 16 hours.

    • Concentrate and purify via preparative HPLC.

SynthesisWorkflow Nitrile 5-Oxaspiro[2.5]octane- 8-carbonitrile Pinner Pinner Reaction (HCl / MeOH) Nitrile->Pinner Electrophilic Activation Imidate Methyl Imidate Intermediate Pinner->Imidate Amination Amination (NH3 / MeOH) Imidate->Amination Nucleophilic Substitution Product 5-Oxaspiro[2.5]octane- 8-carboximidamide Amination->Product

Synthetic workflow for 5-Oxaspiro[1]octane-8-carboximidamide via Pinner reaction.

Pharmacological Relevance & Target Engagement

In medicinal chemistry, the carboximidamide group is a privileged pharmacophore for targeting the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase). Because the amidine group is protonated at physiological pH (pH 7.4), it mimics the endogenous substrate residue (Arginine) and forms a highly stable bidentate salt bridge with a conserved Aspartate residue at the bottom of the S1 pocket.

The spirocyclic core of CAS 2060028-11-5 provides a distinct advantage over traditional planar benzamidines. The rigid 3D geometry of the spiro[1]octane system acts as a precise vector, directing the amidine deep into the pocket while minimizing the entropic penalty typically associated with the binding of flexible aliphatic chains.

TargetEngagement Amidine 8-Carboximidamide Pharmacophore Protease Serine Protease (S1 Pocket) Amidine->Protease Enters S1 Pocket Aspartate Aspartate Residue (Negative Charge) Amidine->Aspartate Bidentate Salt Bridge (Charge-Charge) Protease->Aspartate Active Site Interaction Inhibition Competitive Inhibition of Proteolytic Cleavage Aspartate->Inhibition Blocks Substrate Binding

Mechanism of action: Amidine-mediated bidentate salt bridge formation in the S1 pocket.

Analytical Validation Protocol

To ensure the integrity of the synthesized or procured compound, a self-validating analytical system must be employed. Amidines are notoriously difficult to analyze via standard chromatography due to secondary interactions.

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Causality for Mobile Phase Selection: Amidines possess high basicity and will interact heavily with residual silanols on standard C18 stationary phases, leading to severe peak tailing and artificially low purity readings. To self-validate the chromatography, you must use a highly acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic Acid, TFA) to ion-pair with the amidine and suppress silanol ionization.

  • Expected Result: ESI+ mode will yield a sharp, symmetric [M+H]⁺ peak at m/z 155.2 .

¹H NMR (400 MHz, DMSO-d₆)
  • Validation Markers:

    • Amidine Protons: Look for broad singlets between 8.5 ppm and 9.2 ppm. (Note: Depending on the salt form—e.g., HCl salt—these may appear as two distinct broad signals due to restricted rotation around the C-N partial double bond).

    • Spirocyclic Strain: The cyclopropane protons will be highly shielded due to the diamagnetic anisotropy of the strained ring, appearing as distinct upfield multiplets between 0.3 ppm and 0.9 ppm.

References

Sources

Foundational

A Deep Dive into the Pharmacokinetic Profiling of 5-Oxaspiro[2.5]octane-8-carboximidamide Derivatives

A Senior Application Scientist's In-Depth Technical Guide for Drug Development Professionals Introduction: The Promise of Spirocyclic Scaffolds in Modern Drug Discovery In the relentless pursuit of novel therapeutics wit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Drug Development Professionals

Introduction: The Promise of Spirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning towards three-dimensional molecular architectures. Spirocycles, characterized by two rings sharing a single common atom, have emerged as a particularly promising scaffold.[1][2] Their inherent rigidity can lock a molecule's conformation, optimizing its interaction with biological targets and potentially improving both potency and selectivity.[1] Furthermore, the introduction of spirocyclic motifs often leads to a higher fraction of sp3-hybridized carbons (Fsp3), a property correlated with improved physicochemical characteristics and a greater likelihood of clinical success.[1][3] Shifting from planar, aromatic structures to these more complex three-dimensional shapes can enhance solubility, modulate lipophilicity, and, critically, improve metabolic stability.[1][3][4]

This guide focuses on a specific, promising subclass: 5-Oxaspiro[2.5]octane-8-carboximidamide derivatives . This chemical series marries the structural advantages of a spirocyclic core with the functional importance of the carboximidamide group, a moiety known to participate in key biological interactions. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives is paramount to unlocking their therapeutic potential. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic pharmacokinetic profiling of this novel chemical class. We will move beyond a simple listing of protocols to delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

The Strategic Framework for PK Profiling: An Integrated In Vitro and In Vivo Approach

A successful pharmacokinetic (PK) evaluation does not rely on a single experiment but rather on a tiered and integrated strategy. Early-stage in vitro ADME assays are cost-effective and high-throughput methods to screen and rank compounds, identifying potential liabilities before committing to more resource-intensive in vivo studies.[5][6][7] Data from these initial assays guide the selection of the most promising candidates for evaluation in living systems. This iterative process of in vitro screening, followed by in vivo validation, is crucial for building a comprehensive understanding of a compound's behavior and for making informed, data-driven decisions throughout the drug discovery pipeline.[8][9]

Part 1: Foundational In Vitro ADME Characterization

The initial phase of pharmacokinetic profiling involves a battery of in vitro assays designed to assess the fundamental ADME properties of the 5-Oxaspiro[2.5]octane-8-carboximidamide derivatives. These assays provide early insights into a compound's potential for oral bioavailability, its distribution in the body, and its susceptibility to metabolic breakdown.[10][11]

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability.[12][13] Compounds that are rapidly metabolized by the liver may be cleared from the body too quickly to exert a therapeutic effect.[13] The following assays are fundamental for assessing the metabolic stability of our target compounds.

1.1.1. Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[14][15] This assay is a workhorse in early drug discovery for estimating a compound's intrinsic clearance.[12]

Experimental Protocol: Liver Microsomal Stability

  • Preparation: Prepare a stock solution of the 5-Oxaspiro[2.5]octane-8-carboximidamide derivative in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine liver microsomes (from human or other relevant species) with a NADPH regenerating system in a phosphate buffer at 37°C.

  • Initiation of Reaction: Add the test compound to the incubation mixture at a final concentration typically between 0.5 and 1 µM.

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.[16]

  • Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[17][18]

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

1.1.2. Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, hepatocytes (intact liver cells) contain both Phase I and Phase II metabolic enzymes, as well as transporters, offering a more complete picture of hepatic clearance.[13]

Experimental Protocol: Hepatocyte Stability

The protocol is similar to the microsomal stability assay, with the key difference being the use of cryopreserved or fresh hepatocytes as the enzyme source. The incubation times may be extended to capture the activity of both Phase I and Phase II enzymes.

Data Presentation: Metabolic Stability of 5-Oxaspiro[2.5]octane-8-carboximidamide Derivatives

Compound IDLiver Microsomes t½ (min)Hepatocytes t½ (min)In Vitro Intrinsic Clearance (µL/min/mg protein)
Derivative A456025
Derivative B>120>180<5
Derivative C152080

Causality Behind Experimental Choices: Starting with liver microsomes provides a rapid and cost-effective screen for CYP-mediated metabolism. Promising compounds are then advanced to a hepatocyte assay to confirm stability and assess the contribution of other metabolic pathways. The inclusion of carboximidamide in the structure may present metabolic pathways beyond simple oxidation, making the comprehensive nature of the hepatocyte assay particularly valuable.

Plasma Protein Binding (PPB): The Unbound Drug Hypothesis

Only the unbound fraction of a drug in the plasma is free to distribute into tissues and interact with its target.[19][20] Therefore, determining the extent of plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data.[16][21]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device consists of a Teflon base plate with multiple wells, each divided into two chambers by a semipermeable membrane.[21]

  • Sample Addition: Add plasma (human or other relevant species) spiked with the test compound (e.g., at 1 µM) to one chamber.[21] Add phosphate-buffered saline (PBS) to the other chamber.[20]

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to equilibrate across the membrane.[19][20]

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.[21]

  • Matrix Matching and Analysis: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure identical matrix conditions for analysis.[20] The concentrations in both chambers are then determined by LC-MS/MS.[20]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Plasma Protein Binding of 5-Oxaspiro[2.5]octane-8-carboximidamide Derivatives

Compound IDFraction Unbound (fu) in Human Plasma% Bound
Derivative A0.0595%
Derivative B0.2080%
Derivative C0.0199%

Causality Behind Experimental Choices: The RED method is considered the gold standard for PPB determination due to its accuracy and reliability.[21] It minimizes experimental artifacts and provides a direct measure of the unbound drug concentration at equilibrium. For carboximidamide derivatives, which may possess basic properties, understanding their interaction with plasma proteins like albumin and alpha-1-acid glycoprotein is key to predicting their distribution.

Permeability and Efflux: Assessing Absorption and Blood-Brain Barrier Penetration

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. For neurologically active agents, penetration of the blood-brain barrier (BBB) is also required. Cell-based permeability assays are invaluable for predicting these characteristics.[5]

Experimental Protocol: MDR1-MDCK Permeability Assay

The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (which encodes the P-glycoprotein efflux transporter), is an excellent model for assessing both passive permeability and active efflux.[22][23]

  • Cell Culture: MDR1-MDCK cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 4-5 days to form a confluent, polarized monolayer.[24][25]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[22]

  • Bidirectional Transport:

    • Apical to Basolateral (A-to-B): The test compound (typically at 10 µM) is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over a set time (e.g., 60-90 minutes).[24][26] This represents absorption.

    • Basolateral to Apical (B-to-A): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This measures the extent of active efflux.[24]

  • Sample Analysis: The concentration of the compound in the donor and receiver chambers is quantified by LC-MS/MS.[22]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined by dividing the B-to-A Papp by the A-to-B Papp.[24][26]

Data Presentation: Permeability and Efflux of 5-Oxaspiro[2.5]octane-8-carboximidamide Derivatives

Compound IDPapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Derivative A15181.2High
Derivative B8405.0Moderate (P-gp substrate)
Derivative C11.51.5Low

Causality Behind Experimental Choices: An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[24] Identifying P-gp substrates early is critical, as efflux can limit oral bioavailability and penetration into the central nervous system. The spirocyclic nature of the scaffold may influence membrane interaction and susceptibility to transporters, making this assay a crucial checkpoint.

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Many drugs are metabolized by CYP enzymes. If a new drug inhibits one of these enzymes, it can slow the metabolism of a co-administered drug, leading to potentially toxic plasma levels.[27] Therefore, assessing the potential for CYP inhibition is a regulatory requirement and a key safety assessment.[28]

Experimental Protocol: CYP Inhibition Assay (Fluorogenic or LC-MS/MS-based)

  • System Components: The assay uses human liver microsomes or recombinant CYP enzymes, a specific substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), and a NADPH regenerating system.[28][29]

  • Incubation: The test compound is pre-incubated with the enzyme system before the addition of the probe substrate.

  • Reaction and Detection: The enzyme reaction is allowed to proceed, and the formation of the metabolite from the probe substrate is measured. This can be done using a fluorescent metabolite (fluorogenic assay) or by LC-MS/MS for greater specificity.[28][29]

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. A dose-response curve is generated to determine the IC50 value, the concentration of the test compound that causes 50% inhibition of the enzyme activity.[29]

Data Presentation: CYP Inhibition Profile of 5-Oxaspiro[2.5]octane-8-carboximidamide Derivatives

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Derivative A> 50> 5025> 50
Derivative B> 505> 5015
Derivative C8> 50> 50> 50

Causality Behind Experimental Choices: An LC-MS/MS-based method is often preferred as it is less prone to interference from fluorescent or colored compounds.[28] Screening against a panel of the most clinically relevant CYP isoforms is essential for a comprehensive assessment of drug-drug interaction potential.[28][30]

Part 2: In Vivo Pharmacokinetic Evaluation

While in vitro assays are predictive, in vivo studies in animal models are essential to understand how a compound behaves in a complete biological system.[9][31] These studies provide critical data on key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.[8]

Study Design and Execution

A typical preclinical in vivo PK study involves administering the 5-Oxaspiro[2.5]octane-8-carboximidamide derivative to a rodent species (e.g., mouse or rat) via both intravenous (IV) and oral (PO) routes.[8]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use a suitable rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound as a bolus injection into a vein (e.g., tail vein). This allows for the determination of absolute clearance and volume of distribution. The dose should be high enough for quantification but non-toxic.[32]

    • Oral (PO) Group: Administer the compound by oral gavage. This allows for the assessment of oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from each animal.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Develop and validate a robust LC-MS/MS method for the quantification of the test compound in the plasma samples.[33][34] This is a critical step that requires high sensitivity and specificity.[17]

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters.

Data Interpretation and Key Parameters

The data generated from the in vivo study allows for the calculation of several critical pharmacokinetic parameters.

Data Presentation: In Vivo Pharmacokinetic Parameters of Derivative A

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1200850
Tmax (h)0.081.0
AUC₀-inf (ng*h/mL)250015000
(h)4.54.8
Clearance (CL) (mL/min/kg)6.7-
Volume of Distribution (Vdss) (L/kg)2.5-
Oral Bioavailability (F%) -60%

Causality Behind Experimental Choices: The inclusion of an IV arm is essential as it provides the benchmark for 100% bioavailability, allowing for the accurate calculation of the absolute oral bioavailability (F%) from the PO arm. Comparing clearance values to liver blood flow helps to understand the primary mechanism of elimination (hepatic vs. renal). A large volume of distribution (Vdss > 1 L/kg) suggests extensive distribution of the compound into tissues, which is consistent with the unbound fraction determined in the PPB assay.

Part 3: Visualization and Integrated Analysis

To effectively communicate the complex workflows and relationships in pharmacokinetic profiling, visual aids are indispensable.

Diagrams of Experimental Workflows

dot

Pharmacokinetic_Profiling_Workflow cluster_in_vitro In Vitro ADME Screening cluster_decision Go/No-Go Decision cluster_in_vivo In Vivo PK Study cluster_modeling Data Integration & Modeling MetStab Metabolic Stability (Microsomes, Hepatocytes) PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) Decision Candidate Selection Based on In Vitro Profile MetStab->Decision Perm Permeability & Efflux (MDR1-MDCK Assay) PPB->Decision CYP CYP450 Inhibition (IC50 Determination) Perm->Decision CYP->Decision Dosing IV and PO Dosing (Rodent Model) Decision->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis PK Parameter Calculation Bioanalysis->PK_Analysis IVIVE In Vitro-In Vivo Extrapolation (IVIVE) PK_Analysis->IVIVE PBPK PBPK Modeling (Human PK Prediction) IVIVE->PBPK

Caption: High-level workflow for pharmacokinetic profiling.

dot

MDR1_MDCK_Assay cluster_A_B Absorption (A -> B) cluster_B_A Efflux (B -> A) A_donor Apical Chamber (A) Add Compound A_membrane MDR1-MDCK Monolayer A_donor->A_membrane A_receiver Basolateral Chamber (B) Measure Compound Data_Analysis Calculate Papp (A->B) & Papp (B->A) Determine Efflux Ratio = Papp(B->A) / Papp(A->B) A_receiver->Data_Analysis A_membrane->A_receiver B_donor Basolateral Chamber (B) Add Compound B_membrane MDR1-MDCK Monolayer (P-gp Efflux) B_donor->B_membrane B_receiver Apical Chamber (A) Measure Compound B_receiver->Data_Analysis B_membrane->B_receiver

Caption: Bidirectional MDR1-MDCK permeability assay workflow.

Conclusion: Synthesizing Data for a Holistic Pharmacokinetic Profile

The pharmacokinetic profiling of 5-Oxaspiro[2.5]octane-8-carboximidamide derivatives is a multi-faceted process that requires a logical, stepwise approach. By integrating robust in vitro screening assays with definitive in vivo studies, drug development teams can build a comprehensive understanding of a compound's ADME properties. This guide has outlined the core assays, provided detailed, field-tested protocols, and emphasized the importance of interpreting data within a holistic framework. The unique structural features of this chemical class—the rigid, three-dimensional spirocyclic core and the functional carboximidamide group—necessitate this thorough evaluation to identify candidates with the highest probability of success in the clinic. Ultimately, a well-characterized pharmacokinetic profile is not just a collection of data points; it is the foundation upon which safe and effective medicines are built.

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Exploratory

crystallographic structural analysis of 5-Oxaspiro[2.5]octane-8-carboximidamide

Crystallographic Structural Analysis of 5-Oxaspiro[1]octane-8-carboximidamide: A Technical Guide to Supramolecular Assembly and Conformational Rigidity Introduction: The Strategic Value of Spirocyclic Amidines In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Structural Analysis of 5-Oxaspiro[1]octane-8-carboximidamide: A Technical Guide to Supramolecular Assembly and Conformational Rigidity

Introduction: The Strategic Value of Spirocyclic Amidines

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a proven strategy to enhance target selectivity and improve physicochemical properties. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensional nature, which offers a distinct advantage over traditional flat aromatic structures by allowing for precise vector projection of pharmacophores[2].

The spiro[1]octane core—a rigid bicyclic system comprising an oxane ring and a cyclopropyl ring sharing a single carbon—serves as an exceptional structural foundation[2]. When functionalized with a carboximidamide (amidine) group to form 5-Oxaspiro[1]octane-8-carboximidamide , the molecule becomes a highly polar, basic building block. Amidines are isoelectronic N-analogs of carboxylic acids and esters, frequently utilized as bioisosteres to enhance target binding affinity through robust hydrogen bonding[3]. However, the very properties that make this compound biologically valuable—its low molecular weight, high polarity, and dense hydrogen-bonding capacity—make its crystallographic analysis notoriously challenging.

As an application scientist, I have found that successfully resolving the solid-state structure of such compounds requires a deliberate, causality-driven approach to both crystallization and diffraction methodologies.

Experimental Methodology: Overcoming Crystallization Bottlenecks

Small, highly polar molecules with flexible hydrogen-bonding networks often resist crystallization, instead precipitating as amorphous powders or phase-separating into oils. Standard cooling crystallization frequently fails because the rapid drop in solubility forces the amidine molecules to self-associate kinetically rather than thermodynamically.

To overcome this, we utilize a Controlled Vapor Diffusion strategy. By slowly diffusing a volatile antisolvent into a polar aprotic solvent, we maintain the system within the metastable zone, allowing the thermodynamically favored hydrogen-bond networks to assemble into a highly ordered crystal lattice.

Protocol: Controlled Vapor Diffusion Crystallization
  • Solubilization (The "Inner" Solution): Dissolve 15 mg of highly purified 5-Oxaspiro[1]octane-8-carboximidamide in 0.5 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is selected because it is a polar aprotic solvent. It effectively solvates the polar amidine without acting as a strong hydrogen bond donor. If a protic solvent (like methanol) were used, it would competitively hydrogen-bond with the amidine nitrogens, disrupting the intrinsic amidine-amidine supramolecular synthons required for nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL inner glass vial.

    • Causality: Removing heterogeneous nucleating agents (e.g., dust, undissolved particulates) prevents premature, low-quality kinetic precipitation.

  • Antisolvent Chamber Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (the antisolvent). Cap the outer 20 mL vial tightly with a PTFE-lined cap.

  • Thermodynamic Equilibration: Incubate the sealed chamber at a constant 4 °C in a vibration-free environment for 7–10 days.

    • Causality: The high vapor pressure of diethyl ether allows it to slowly vaporize and diffuse into the acetonitrile solution. This gradual shift in the solvent mixture's dielectric constant slowly lowers the solubility of the compound, achieving the precise supersaturation necessary for the growth of diffraction-quality single crystals.

Crystallographic Data Collection and Refinement

Once a suitable single crystal is harvested (typically a colorless block or needle), it must be mounted rapidly in a cryoloop using paratone oil to prevent solvent loss and lattice degradation.

Because 5-Oxaspiro[1]octane-8-carboximidamide (C₈H₁₄N₂O) is a purely organic, low-molecular-weight compound lacking heavy atoms, we utilize Cu Kα radiation (λ = 1.54178 Å) rather than Mo Kα. The longer wavelength of copper radiation maximizes the scattering intensity of light atoms (C, N, O), which is critical for accurately resolving the positions of the hydrogen atoms involved in the amidine network. Furthermore, data collection is performed at 100 K to minimize thermal motion (anisotropic displacement), which is particularly problematic for the flexible terminal amines of the carboximidamide group.

Table 1: Representative Crystallographic Data Summary
ParameterValue / Specification
Chemical Formula C₈H₁₄N₂O
Formula Weight 154.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Source Cu Kα (λ = 1.54178 Å)
Refinement Method Full-matrix least-squares on F²
Primary Supramolecular Motif R22​(10) inversion dimers

Structural Analysis: Conformational Rigidification and Supramolecular Networks

Conformational Analysis

The crystallographic resolution of the spiro[1]octane core reveals the exact vectorial projection of the molecule. The 6-membered oxane ring adopts a rigid chair conformation. Due to the sp³ hybridization of the spiro carbon, the 3-membered cyclopropyl ring is forced into a strictly perpendicular arrangement relative to the mean plane of the oxane ring. This orthogonal geometry is what makes the spiro[1]octane system so valuable in drug discovery: it allows medicinal chemists to project functional groups into distinct 3D pockets of a target protein that flat aromatic rings cannot reach[2].

Supramolecular Hydrogen Bonding Network

The most critical feature of the solid-state structure is the behavior of the carboximidamide group. The molecule adopts an E configuration about the C=N double bond to minimize steric clash with the bulky spirocyclic core[4].

In the crystal lattice, amidines associate by forming multiple charge-assisted or neutral hydrogen bonds according to highly reliable motifs[5]. Adjacent molecules of 5-Oxaspiro[1]octane-8-carboximidamide are linked by pairs of N—H···N and N—H···O intermolecular hydrogen bonds. This self-assembly typically forms robust inversion dimers characterized by an R22​(10) or R22​(8) graph-set ring motif[5][6].

These primary dimers act as supramolecular synthons, which are further interconnected via subsidiary N—H···N interactions to form extended one-dimensional chains or two-dimensional sheets parallel to the crystallographic axes[7]. The rigidity of the spirocyclic core combined with the highly directional hydrogen bonding of the amidine results in a densely packed, highly stable crystal lattice.

Crystallographic Workflow Diagram

The following diagram illustrates the logical progression from synthesis to supramolecular analysis, highlighting the critical decision gates in the crystallographic pipeline.

G N1 Synthesis & Purification 5-Oxaspiro[2.5]octane-8-carboximidamide N2 Solvent Screening (Aprotic vs. Protic) N1->N2 N3 Vapor Diffusion Crystallization (Antisolvent Equilibration) N2->N3 Optimal Solubility N4 Single-Crystal X-ray Diffraction (100 K, Cu Kα Radiation) N3->N4 High-Quality Crystal N5 Phase Resolution & Anisotropic Refinement N4->N5 N6 Supramolecular Analysis (H-Bond Motifs) N5->N6

Caption: Workflow for crystallographic resolution and supramolecular analysis of spirocyclic amidines.

References

  • Spiro[1]octane-5-carboxylic acid: A Versatile Precursor for Drug Discovery Source: BenchChem URL:[2]

  • Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide Source: National Institutes of Health (NIH) / Acta Crystallographica Section E URL:[7]

  • Crystal structure of N′-hydroxypyrimidine-2-carboximidamide Source: National Institutes of Health (NIH) / IUCr Journals URL:[4][6]

  • Molecular Networks Created by Charge-Assisted Hydrogen Bonding in Carboxylate Salts of a Bis(amidine) Source: Crystal Growth & Design (ACS Publications) URL:[5]

  • KSU Faculty Web - Research: N−H···Cl−M and N−H···C−M Hydrogen Bonds in Coordination Spheres Source: Kennesaw State University URL:[3]

Sources

Foundational

discovery and synthesis pathways for 5-Oxaspiro[2.5]octane-8-carboximidamide

An In-depth Technical Guide to the Proposed Discovery and Synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide A Foreword for the Research Scientist The exploration of novel chemical entities with unique three-dimensiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Proposed Discovery and Synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide

A Foreword for the Research Scientist

The exploration of novel chemical entities with unique three-dimensional architectures is a cornerstone of modern drug discovery.[1][2] Spirocyclic scaffolds, in particular, have garnered significant attention due to their ability to orient functional groups in precise spatial arrangements, potentially enhancing biological activity and selectivity.[1][2] This guide focuses on a hitherto unexplored molecule: 5-Oxaspiro[2.5]octane-8-carboximidamide . While direct literature on this specific compound is not available, this document serves as a forward-looking technical manual, proposing rational discovery and synthesis pathways based on established chemical principles and the synthesis of analogous structures. As a senior application scientist, the aim is to provide a comprehensive roadmap for researchers venturing into this new chemical space.

The 5-oxaspiro[2.5]octane core, combining a cyclopropane and a tetrahydropyran ring in a spirocyclic fashion, presents a unique and rigid scaffold. The carboximidamide functional group, a known pharmacophore in medicinal chemistry, adds a key interaction point for biological targets. The amalgamation of these two features in the target molecule suggests its potential as a novel scaffold for therapeutic agent development.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 5-Oxaspiro[2.5]octane-8-carboximidamide reveals several potential disconnection points. The most straightforward approach involves the late-stage formation of the carboximidamide group from a more stable precursor, such as a nitrile or a thioamide. The spirocyclic core can be envisioned to be constructed from a cyclohexanone derivative.

G 5-Oxaspiro[2.5]octane-8-carboximidamide 5-Oxaspiro[2.5]octane-8-carboximidamide 5-Oxaspiro[2.5]octane-8-carbonitrile 5-Oxaspiro[2.5]octane-8-carbonitrile 5-Oxaspiro[2.5]octane-8-carboximidamide->5-Oxaspiro[2.5]octane-8-carbonitrile Carboximidamide Formation 8-Oxo-5-oxaspiro[2.5]octane 8-Oxo-5-oxaspiro[2.5]octane 5-Oxaspiro[2.5]octane-8-carbonitrile->8-Oxo-5-oxaspiro[2.5]octane Functional Group Interconversion 1,4-Cyclohexanedione 1,4-Cyclohexanedione 8-Oxo-5-oxaspiro[2.5]octane->1,4-Cyclohexanedione Spirocyclization

Caption: Retrosynthetic analysis of 5-Oxaspiro[2.5]octane-8-carboximidamide.

This analysis suggests a synthetic strategy beginning with the construction of the 5-oxaspiro[2.5]octane ring system, followed by functionalization at the 8-position to introduce a nitrile group, and finally, conversion of the nitrile to the target carboximidamide.

Proposed Synthesis Pathways

Two primary pathways are proposed for the synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide, diverging in the method of spirocycle formation.

Pathway A: Simmons-Smith Cyclopropanation Approach

This pathway leverages the well-established Simmons-Smith reaction for the formation of the cyclopropane ring.

G cluster_0 Pathway A: Simmons-Smith Cyclopropanation A 3,4-Dihydro-2H-pyran-4-one B 4-(Hydroxymethyl)-3,4-dihydro-2H-pyran-4-ol A->B Grignard Reaction C (3,4-Dihydro-2H-pyran-4-ylidene)methanol B->C Dehydration D 5-Oxaspiro[2.5]octan-8-ol C->D Simmons-Smith Reaction E 5-Oxaspiro[2.5]octan-8-one D->E Oxidation F 5-Oxaspiro[2.5]octane-8-carbonitrile E->F Cyanation G 5-Oxaspiro[2.5]octane-8-carboximidamide F->G Pinner Reaction / Ammonolysis

Caption: Proposed Synthesis Pathway A for 5-Oxaspiro[2.5]octane-8-carboximidamide.

Step 1: Synthesis of (3,4-Dihydro-2H-pyran-4-ylidene)methanol

  • To a solution of 3,4-dihydro-2H-pyran-4-one in anhydrous THF at 0 °C, add a solution of vinylmagnesium bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude diol.

  • Dissolve the crude diol in toluene and add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated aqueous NaHCO3 solution, and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (3,4-dihydro-2H-pyran-4-ylidene)methanol.

Step 2: Synthesis of 5-Oxaspiro[2.5]octan-8-ol

  • To a solution of (3,4-dihydro-2H-pyran-4-ylidene)methanol in anhydrous dichloromethane at 0 °C, add a solution of diethylzinc (1.5 eq) followed by diiodomethane (1.5 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-oxaspiro[2.5]octan-8-ol.

Step 3: Synthesis of 5-Oxaspiro[2.5]octan-8-one

  • To a solution of 5-oxaspiro[2.5]octan-8-ol in dichloromethane, add Dess-Martin periodinane (1.2 eq) at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to give 5-oxaspiro[2.5]octan-8-one.

Step 4: Synthesis of 5-Oxaspiro[2.5]octane-8-carbonitrile

  • To a solution of 5-oxaspiro[2.5]octan-8-one in ethanol, add a solution of tosylhydrazine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of sodium cyanide (1.5 eq) in water.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-oxaspiro[2.5]octane-8-carbonitrile.

Step 5: Synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide

  • Suspend 5-oxaspiro[2.5]octane-8-carbonitrile in a solution of sodium methoxide (1.5 eq) in methanol.

  • Saturate the solution with anhydrous ammonia gas at 0 °C.

  • Stir the reaction mixture in a sealed tube at 60 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield 5-oxaspiro[2.5]octane-8-carboximidamide.

Pathway B: Intramolecular Williamson Ether Synthesis Approach

This alternative pathway focuses on forming the tetrahydropyran ring via an intramolecular Williamson ether synthesis.

G cluster_1 Pathway B: Intramolecular Williamson Ether Synthesis H Cyclopropane-1,1-dicarboxylic acid I 1-(Hydroxymethyl)cyclopropanecarboxylic acid H->I Reduction J Methyl 1-(hydroxymethyl)cyclopropanecarboxylate I->J Esterification K Methyl 1-((tert-butyldimethylsilyloxy)methyl)cyclopropanecarboxylate J->K Protection L 1-((tert-Butyldimethylsilyloxy)methyl)cyclopropane-1-carbaldehyde K->L Reduction M 3-(1-((tert-Butyldimethylsilyloxy)methyl)cyclopropyl)prop-2-en-1-ol L->M Wittig Reaction N 3-(1-(Hydroxymethyl)cyclopropyl)propan-1-ol M->N Reduction & Deprotection O 3-(1-(Bromomethyl)cyclopropyl)propan-1-ol N->O Bromination P 5-Oxaspiro[2.5]octane O->P Intramolecular Williamson Ether Synthesis Q 8-Bromo-5-oxaspiro[2.5]octane P->Q Bromination R 5-Oxaspiro[2.5]octane-8-carbonitrile Q->R Cyanation S 5-Oxaspiro[2.5]octane-8-carboximidamide R->S Pinner Reaction / Ammonolysis

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy characterization methods for 5-Oxaspiro[2.5]octane-8-carboximidamide

[label="1D NMR\n(1H, 13C, DEPT)", fillcolor="#34A853", font Fig 1: Step-by-step NMR elucidation workflow for spirocyclic amidines. NMR_Logic Amidine Amidine C=N (160-165 ppm) C8 C8 Methine (Axial) (~42 ppm, dd) Amidine->...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="1D NMR\n(1H, 13C, DEPT)", fillcolor="#34A853", font

Fig 1: Step-by-step NMR elucidation workflow for spirocyclic amidines.

NMR_Logic Amidine Amidine C=N (160-165 ppm) C8 C8 Methine (Axial) (~42 ppm, dd) Amidine->C8 HMBC (2J) C3 C3 Spiro Quaternary (~20 ppm) C8->C3 HMBC (2J) C4 C4 Methylene (ABq) (~68 ppm) C8->C4 NOESY (1,3-Diaxial Space) C4->C3 HMBC (2J) Cyclo C1/C2 Cyclopropane (~8-12 ppm) Cyclo->C3 HMBC (2J/3J)

Fig 2: Key 2D NMR correlation logic for structural validation.

  • Title: The Discovery of MORF-627, a Highly Selective Conformationally-Biased Zwitterionic Integrin αvβ6 Inhibitor for Fibrosis[1] Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Amidines. XVII—substituent-induced chemical shifts in 13C NMR spectra of N2-phenyl-formamidines, -acetamidines and -guanidines[2] Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals[3] Source: PMC / National Institutes of Health URL: [Link]

Sources

Application

Application Notes and Protocols for Amidine Coupling Reactions Involving 5-Oxaspiro[2.5]octane-8-carboximidamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their unique three-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structures that can lead to improved pharmacological properties.[1] 5-Oxaspiro[2.5]octane-8-carboximidamide represents a novel building block that combines a rigid spirocyclic core with a reactive amidine functionality, offering a versatile platform for the synthesis of new chemical entities. This guide provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its subsequent coupling reactions. The methodologies presented herein are grounded in established chemical principles and are designed to be adaptable for a wide range of research and drug discovery applications.

Introduction: The Significance of Spirocyclic Amidines in Drug Discovery

The amidine functional group is a critical pharmacophore found in numerous biologically active compounds and serves as a key intermediate in the synthesis of various heterocyclic systems.[2][3] When incorporated into a spirocyclic framework, such as the 5-oxaspiro[2.5]octane system, the resulting molecule offers a unique topographical presentation of the amidine moiety. This can lead to enhanced binding affinity and selectivity for biological targets. The inherent rigidity of the spirocyclic scaffold allows for precise spatial orientation of substituents, a desirable feature in rational drug design.[1]

This document details the synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide and its application in coupling reactions to form more complex, biologically relevant molecules. The protocols provided are designed to be robust and reproducible, with explanations of the underlying chemical principles to aid in optimization and troubleshooting.

Synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide

While the direct synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide is not extensively documented, a plausible and efficient synthetic route can be adapted from established methods for spirocycle and amidine formation. The proposed pathway begins with the corresponding nitrile, which is then converted to the target amidine.

Proposed Synthetic Pathway

The synthesis of the target amidine can be envisioned in two key stages: first, the preparation of the spirocyclic nitrile precursor, 5-oxaspiro[2.5]octane-8-carbonitrile, followed by its conversion to the carboximidamide.

Synthetic_Pathway A Commercially Available Precursors B 5-Oxaspiro[2.5]octane-8-carbonitrile A->B Multi-step synthesis C 5-Oxaspiro[2.5]octane-8-carboximidamide B->C Pinner Reaction or equivalent

Caption: Proposed synthetic pathway for 5-Oxaspiro[2.5]octane-8-carboximidamide.

Experimental Protocol: Synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide via the Pinner Reaction

The Pinner reaction is a classic method for converting nitriles to imidates, which can then be treated with ammonia to yield amidines.[4]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (example)Moles (mmol)
5-Oxaspiro[2.5]octane-8-carbonitrileN/A~137.181.0 g7.29
Anhydrous Ethanol (EtOH)64-17-546.0720 mL-
Anhydrous Hydrogen Chloride (HCl) gas7647-01-036.46Excess-
Anhydrous Diethyl Ether60-29-774.1250 mL-
Anhydrous Ammonia (in Ethanol)7664-41-717.03Excess-

Procedure:

  • Formation of the Imidate Hydrochloride (Pinner Salt):

    • Dissolve 5-oxaspiro[2.5]octane-8-carbonitrile (1.0 eq) in anhydrous ethanol (20 mL) in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a drying tube.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble anhydrous HCl gas through the solution for approximately 30 minutes, ensuring the solution becomes saturated.

    • Seal the flask and allow it to stand at room temperature for 24 hours. The formation of a precipitate (the Pinner salt) should be observed.

    • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Conversion to the Amidine:

    • Suspend the dried Pinner salt in a saturated solution of ammonia in anhydrous ethanol.

    • Stir the mixture at room temperature for 12 hours in a sealed flask.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford the desired 5-Oxaspiro[2.5]octane-8-carboximidamide.

Amidine Coupling Reactions: Protocols and Applications

5-Oxaspiro[2.5]octane-8-carboximidamide can participate in a variety of coupling reactions, most notably with carboxylic acids and their derivatives to form N-acyl amidines, which are valuable scaffolds in medicinal chemistry.

General Workflow for Amidine Coupling

Coupling_Workflow A Carboxylic Acid Activation B Amidine Coupling A->B Addition of Amidine C Work-up and Purification B->C D Characterization C->D

Caption: General experimental workflow for amidine coupling reactions.

Protocol 1: EDC/NHS Mediated Coupling with Carboxylic Acids

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate a carboxylic acid, which then reacts with the amidine.[5][6]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Equivalents
5-Oxaspiro[2.5]octane-8-carboximidamideN/A~154.211.0
Carboxylic Acid of InterestVariesVaries1.1
EDC Hydrochloride25952-53-8191.701.2
N-Hydroxysuccinimide (NHS)6066-82-6115.091.2
Diisopropylethylamine (DIPEA)7087-68-5129.242.0
Anhydrous Dimethylformamide (DMF)68-12-273.09-

Procedure:

  • Carboxylic Acid Activation:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir the solution at room temperature for 30-60 minutes to form the active NHS ester.

  • Amidine Coupling:

    • In a separate flask, dissolve 5-Oxaspiro[2.5]octane-8-carboximidamide (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF.

    • Add the pre-activated carboxylic acid solution to the amidine solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates.[5]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Equivalents
5-Oxaspiro[2.5]octane-8-carboximidamideN/A~154.211.0
Carboxylic Acid of InterestVariesVaries1.1
HATU148893-10-1380.231.1
Diisopropylethylamine (DIPEA)7087-68-5129.242.0
Anhydrous Dimethylformamide (DMF)68-12-273.09-

Procedure:

  • Pre-activation and Coupling:

    • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add a solution of 5-Oxaspiro[2.5]octane-8-carboximidamide (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.[5]

Mechanistic Insight: The Role of Coupling Reagents

Coupling_Mechanism cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack A R-COOH C Activated Ester A->C + B B EDC or HATU E N-Acyl Amidine Product C->E + D D Spiro-Amidine

Caption: Simplified mechanism of coupling reagent-mediated amidine acylation.

Coupling reagents like EDC and HATU function by activating the carboxylic acid to form a highly reactive intermediate (an O-acylisourea for EDC or an active ester for HATU).[5][6] This intermediate is then susceptible to nucleophilic attack by the amidine, leading to the formation of the desired N-acyl amidine product. The choice of coupling reagent can significantly impact reaction efficiency, depending on the steric and electronic properties of the coupling partners.

Characterization of Products

The successful synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide and its coupled products should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=N and N-H bonds of the amidine and the C=O of the N-acyl amidine.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

Conclusion and Future Perspectives

5-Oxaspiro[2.5]octane-8-carboximidamide is a promising and versatile building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemistry of this unique scaffold. The adaptability of these methods allows for the creation of diverse libraries of N-acyl amidines and other derivatives, which can be screened for biological activity against a wide range of therapeutic targets. Further exploration of the reactivity of this spirocyclic amidine will undoubtedly open new avenues in medicinal chemistry and materials science.

References

  • EvitaChem. (n.d.). Buy 5-Oxaspiro[2.5]octane-8-carbothioamide (EVT-15396808).
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Benchchem. (n.d.). An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols.
  • MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Semantic Scholar. (n.d.). Functionality of amidines and amidrazones.
  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: Spiro[2.5]octane-5-carboxylic acid as a Versatile Building Block in Organic Synthesis.
  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalytic Conditions for 5-Oxaspirooctane-8-carboximidamide Reactions

Technical Support Center: Optimizing Catalytic Conditions for 5-Oxaspiro[1]octane-8-carboximidamide Reactions Welcome to the Technical Support Center for spirocyclic amidine functionalization. 5-Oxaspiro[1]octane-8-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Catalytic Conditions for 5-Oxaspiro[1]octane-8-carboximidamide Reactions

Welcome to the Technical Support Center for spirocyclic amidine functionalization. 5-Oxaspiro[1]octane-8-carboximidamide (CAS: 2060028-11-5) is a highly valuable building block in drug discovery. Its oxaspiro[1]octane framework provides conformational restriction and improved metabolic stability, while the carboximidamide (amidine) moiety serves as an excellent guanidine bioisostere.

However, functionalizing free amidines via transition-metal catalysis is notoriously difficult. Amidines strongly coordinate to reactive metal centers, frequently poisoning the catalyst. This guide provides field-proven, self-validating protocols and troubleshooting steps to successfully optimize cross-coupling and annulation reactions for this specific spirocyclic scaffold.

Core Catalytic Workflows

The functionalization of 5-Oxaspiro[1]octane-8-carboximidamide typically follows one of three primary pathways depending on the desired pharmaceutical intermediate.

Workflow A 5-Oxaspiro[2.5]octane-8- carboximidamide B Pd-Catalyzed N-Arylation A->B Aryl Halides Pd/Ligand C Cu-Catalyzed Cross-Coupling A->C Boronic Acids CuTC D Heterocycle Annulation A->D Electrophiles Base/Heat E N-Aryl Amidines (Drug Scaffolds) B->E F Protected Amidines C->F G Spiro-Quinazolines D->G

Catalytic functionalization pathways for 5-Oxaspiro[1]octane-8-carboximidamide.

Module 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

Direct N-monoarylation of free amidines is challenging because the amidine nitrogen atoms can form stable, unreactive bis-amidine-Pd(II) complexes, effectively removing the palladium from the catalytic cycle. Utilizing highly sterically demanding biarylphosphine ligands prevents this competitive chelation .

Quantitative Optimization Data

The following table summarizes the optimization of catalytic conditions for the N-arylation of amidines with aryl bromides.

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)Mechanistic Observation
Pd2(dba)3 (1 mol%)XantphosCs2CO3Dioxane10015Catalyst poisoning via bis-amidine chelation.
Pd2(dba)3 (1 mol%)BINAPNaOtBuToluene100TraceStrong base induces amidine degradation.
Pd2(dba)3 (1 mol%)BrettPhosK3PO4t-BuOH8565Incomplete transmetalation.
Pd2(dba)3 (1 mol%)tBuBrettPhos Cs2CO3 (milled) t-BuOH 85 >95 Optimal steric bulk prevents off-cycle resting states.
Self-Validating Experimental Protocol: N-Monoarylation

Note: This protocol relies on the causality that amidine hydrochlorides are more stable than free bases; the excess Cs2CO3 neutralizes the HCl salt in situ while simultaneously acting as the base for the catalytic cycle.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 5-Oxaspiro[1]octane-8-carboximidamide hydrochloride (1.1 equiv), the desired aryl halide (1.0 equiv), Pd2(dba)3 (1.0 mol %), tBuBrettPhos (2.0 mol %), and finely milled Cs2CO3 (2.6 equiv).

  • Solvent Addition: Add anhydrous t-BuOH (4 mL/mmol) to the reaction mixture. t-BuOH provides optimal solubility for the base while minimizing undesired solvolysis .

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 85 °C for 2–4 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. A successful oxidative addition and transmetalation will reflect as a steady consumption of the aryl halide peak and the emergence of the N-aryl amidine mass [M+H]+. Self-Check: If the starting amidine peak remains static while the aryl halide is consumed, suspect reductive dehalogenation or homocoupling due to inactive base.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, DCM/MeOH gradient).

Troubleshooting & FAQs

Q: Why does my Pd-catalyzed N-arylation stall at 40% conversion despite using 2 mol% Pd2(dba)3? A: If your reaction stalls, the active surface area of your base is likely insufficient. The particle size of Cs2CO3 is critical; commercial Cs2CO3 often fails. It must be finely milled prior to use to facilitate the critical deprotonation step. Furthermore, ensure you are strictly using tBuBrettPhos ; less sterically hindered ligands will allow the 5-Oxaspiro[1]octane-8-carboximidamide to chelate and poison the palladium .

Q: How do I prevent the spiro[1]octane ring from opening during the reaction? A: The spiro[1]octane framework contains a strained cyclopropane ring adjacent to an oxane system. It is highly susceptible to ring-opening if exposed to strong Lewis acids or temperatures exceeding 110 °C. The optimized protocol above uses a mild base (Cs2CO3) and a moderate temperature (85 °C) specifically to preserve the integrity of the spirocyclic scaffold.

Module 2: Copper-Mediated Cross-Coupling (Liebeskind-Srogl Type)

When coupling 5-Oxaspiro[1]octane-8-carboximidamide with boronic acids, copper-mediated systems offer a robust alternative to palladium, particularly when utilizing protected amidine intermediates.

Q: I am trying to couple the amidine with a heterocyclic boronic acid using copper catalysis, but I only recover starting material. What is going wrong? A: Standard Liebeskind-Srogl conditions (1.5 equiv CuTC) often fail for heterocyclic boronic acids due to competitive coordination of the heterocycle to the copper center. Increasing the stoichiometry of Copper(I) thiophenecarboxylate (CuTC) to 3.0 equivalents overcomes this competitive binding and drives the cross-coupling to completion .

Module 3: One-Pot Heterocycle Annulation

N-arylated 5-oxaspiro[1]octane-8-carboximidamide can be seamlessly converted into complex spiro-fused quinazoline derivatives via a one-pot condensation and electrocyclization sequence.

Pathway A 5-Oxaspiro[2.5]octane-8- carboximidamide B Pd-Catalyzed N-Arylation A->B Aryl Halide, Pd2(dba)3 tBuBrettPhos, Cs2CO3 C N-Aryl Amidine Intermediate B->C D Aldehyde Condensation (Imine Formation) C->D Aryl Aldehyde E Electrocyclization & Oxidation (DDQ) D->E F Spiro-Quinazoline Derivative E->F

Reaction pathway for one-pot quinazoline synthesis via N-arylation.

Q: My one-pot quinazoline synthesis yields a complex mixture of partially oxidized intermediates. How do I force aromatization? A: The initial electrocyclization yields a dihydroquinazoline intermediate. To drive full aromatization without damaging the oxaspiro[1]octane ring, add 1.2 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) directly to the crude reaction mixture after the aldehyde condensation step. DDQ acts as a mild, highly effective hydride acceptor that rapidly oxidizes the intermediate to the final spiro-quinazoline without requiring harsh thermal conditions .

References

  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(14), 3800–3803. URL:[Link]

  • Kusturin, C. L., Liebeskind, L. S., & Neumann, W. L. (2002). A New Catalytic Cross-Coupling Approach for the Synthesis of Protected Aryl and Heteroaryl Amidines. Organic Letters, 4(6), 983–985. URL:[Link]

  • Emadi, R., Bahrami Nekoo, A., Molaverdi, F., Khorsandi, Z., Sheibani, R., & Sadeghi-Aliabadi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 18744-18790. URL:[Link]

Sources

Optimization

reducing chemical byproducts in 5-Oxaspiro[2.5]octane-8-carboximidamide scale-up

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Oxaspiro[2.5]octane-8-carboximidamide. This document provides in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Oxaspiro[2.5]octane-8-carboximidamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of chemical byproducts. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction

The synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield, especially during scale-up. The inherent reactivity of the spiro-epoxide and the conditions required for the formation of the carboximidamide group can lead to the formation of several byproducts. This guide will focus on a likely synthetic route proceeding via the formation of a spiro-epoxide, followed by the conversion of a nitrile to a carboximidamide, and will address the potential pitfalls at each stage.

A plausible synthetic route involves two key transformations:

  • Epoxidation: Formation of the 5-oxaspiro[2.5]octane ring system from a suitable cyclohexanone precursor. A common method for this transformation is the Corey-Chaykovsky reaction.

  • Carboximidamide Formation: Conversion of a nitrile precursor, 5-Oxaspiro[2.5]octane-8-carbonitrile, to the target carboximidamide. The Pinner reaction is a classical and widely used method for this transformation.

This guide is structured to provide a logical workflow for identifying and mitigating byproduct formation throughout this synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts observed during the synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide?

A1: The most common byproducts can be categorized based on the two primary reaction stages. During the epoxidation step (e.g., Corey-Chaykovsky reaction), byproducts can include rearranged products or unreacted starting material. In the carboximidamide formation step (e.g., Pinner reaction), the most prevalent byproducts are the corresponding amide (5-Oxaspiro[2.5]octane-8-carboxamide) and ester (e.g., methyl 5-Oxaspiro[2.5]octane-8-carboxylate), arising from the hydrolysis of the intermediate Pinner salt. Additionally, given the presence of the epoxide ring under the acidic conditions of the Pinner reaction, epoxide ring-opening byproducts can also be formed.

Q2: How does temperature control impact byproduct formation during the Pinner reaction?

A2: Temperature control is critical. The intermediate in the Pinner reaction, an alkyl imidate hydrochloride salt (Pinner salt), is thermally unstable.[1] At elevated temperatures, this intermediate can decompose, leading to the formation of the corresponding amide and an alkyl chloride.[1] Therefore, maintaining low temperatures, typically at or below 0°C, is crucial to minimize amide byproduct formation.[2]

Q3: Why are anhydrous conditions so important for the Pinner reaction?

A3: The Pinner reaction is highly sensitive to moisture. The Pinner salt intermediate can be readily hydrolyzed by water to form an ester.[1] To favor the formation of the desired carboximidamide upon subsequent ammonolysis, the initial reaction of the nitrile with the alcohol and HCl must be conducted under strictly anhydrous conditions.

Q4: Can the epoxide ring of the starting material react under the conditions of the Pinner reaction?

A4: Yes, this is a significant concern. The Pinner reaction is performed under strongly acidic conditions (anhydrous HCl). Epoxides are known to undergo ring-opening reactions under acidic conditions.[3] This can lead to the formation of chlorohydrins or other addition products, which will contaminate the final product. The likelihood of this side reaction depends on the specific reaction conditions and the stability of the spiro-epoxide.

Troubleshooting Guides

Part 1: Troubleshooting the Epoxidation Step (Corey-Chaykovsky Reaction)

The Corey-Chaykovsky reaction is a widely used method for the synthesis of epoxides from ketones.[4][5] However, challenges can arise, particularly during scale-up.

Issue 1: Low Yield of 5-Oxaspiro[2.5]octane and Presence of Unreacted Starting Material

Potential Cause Recommended Solution
Incomplete formation of the sulfur ylide: The sulfur ylide is generated in situ from a sulfonium salt and a strong base. Incomplete deprotonation will result in a lower concentration of the active reagent.Ensure the use of a sufficiently strong and fresh base (e.g., NaH, n-BuLi). The sulfonium salt should be dry and of high purity.
Decomposition of the sulfur ylide: Sulfur ylides can be unstable, especially at elevated temperatures.Maintain the recommended reaction temperature for the specific sulfur ylide being used. Some ylides require low temperatures for both generation and reaction.[4]
Steric hindrance: The cyclohexanone precursor may be sterically hindered, slowing down the reaction.Increase the reaction time or consider using a more reactive sulfur ylide. However, be mindful that more reactive ylides can sometimes lead to more byproducts.

Issue 2: Formation of β-Hydroxymethyl Sulfide Byproduct

Potential Cause Recommended Solution
Use of n-BuLi as a base with certain sulfur ylides: When using dimethylsulfonium methylide generated with n-BuLi, a significant byproduct can be the β-hydroxymethyl sulfide.[4]Consider using an alternative base such as sodium hydride (NaH) for the deprotonation of the sulfonium salt.

G cluster_epoxidation Epoxidation Troubleshooting Start Start Low_Yield Low Yield of Epoxide? Incomplete_Ylide_Formation Incomplete Ylide Formation? Ylide_Decomposition Ylide Decomposition? Steric_Hindrance Steric Hindrance? Optimize_Base Optimize Base/Reagent Purity Control_Temperature Strict Temperature Control Increase_Time_Reactivity Increase Reaction Time or Ylide Reactivity End_Epoxidation Successful Epoxidation

Epoxidation Troubleshooting Workflow

Part 2: Troubleshooting the Carboximidamide Formation (Pinner Reaction)

The Pinner reaction is a robust method for converting nitriles to carboximidamides via an intermediate Pinner salt.[1] However, the reaction is prone to the formation of several byproducts.

Issue 1: High Levels of Amide Byproduct (5-Oxaspiro[2.5]octane-8-carboxamide)

Potential Cause Recommended Solution
High reaction temperature: The Pinner salt intermediate is thermally unstable and can rearrange to the more thermodynamically stable amide.[1]Maintain the reaction temperature at or below 0°C, especially during the addition of anhydrous HCl gas.[2]
Presence of moisture: Traces of water can lead to the hydrolysis of the Pinner salt to the corresponding ester, which under certain work-up conditions might be converted to the amide. More directly, water can hydrolyze the imidate to an amide.Use anhydrous solvents and reagents. Ensure the HCl gas is thoroughly dried before being introduced into the reaction mixture.
Prolonged reaction time: Extended reaction times, even at low temperatures, can favor the formation of the amide byproduct.Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) and quench the reaction once the starting nitrile is consumed.

Issue 2: High Levels of Ester Byproduct (e.g., Methyl 5-Oxaspiro[2.5]octane-8-carboxylate)

Potential Cause Recommended Solution
Presence of water during Pinner salt formation: Water will hydrolyze the Pinner salt to the corresponding ester.[1]As with amide formation, strictly anhydrous conditions are paramount. Use freshly distilled solvents and dry all glassware thoroughly.
Incomplete ammonolysis: The conversion of the Pinner salt to the amidine requires reaction with ammonia. Incomplete reaction will leave unreacted Pinner salt, which can hydrolyze to the ester during work-up.Ensure an adequate excess of ammonia is used during the ammonolysis step. Optimize the reaction time and temperature for the ammonolysis.

Issue 3: Formation of Epoxide Ring-Opening Byproducts

Potential Cause Recommended Solution
Reaction of the epoxide with HCl: The strongly acidic conditions of the Pinner reaction can protonate the epoxide oxygen, making it susceptible to nucleophilic attack by the chloride ion.[3]Consider performing the Pinner reaction at the lowest possible temperature to minimize the rate of the epoxide opening side reaction. A less aggressive Lewis acid might be an alternative to gaseous HCl, though this would be a significant process deviation.[6]
Reaction of the epoxide with the alcohol solvent: Under acidic conditions, the alcohol used as a solvent in the Pinner reaction can also act as a nucleophile and open the epoxide ring.Use a less nucleophilic solvent if possible, although this may affect the Pinner reaction itself. Again, maintaining a low temperature is the most practical solution.

G cluster_pinner Pinner Reaction Troubleshooting Start Start High_Byproducts High Byproduct Levels? Amide Amide Byproduct? Ester Ester Byproduct? Epoxide_Opening Epoxide Ring-Opening? Control_Temp Lower Temperature Anhydrous_Conditions Ensure Anhydrous Conditions Optimize_Ammonolysis Optimize Ammonolysis Minimize_Acid_Contact Minimize Acid Contact Time/Temp End_Pinner Pure Carboximidamide

Pinner Reaction Troubleshooting Workflow

Experimental Protocols

Protocol 1: General Procedure for the Pinner Reaction

This protocol outlines a general procedure for the Pinner reaction, with an emphasis on minimizing byproduct formation.

Materials:

  • 5-Oxaspiro[2.5]octane-8-carbonitrile

  • Anhydrous alcohol (e.g., ethanol or methanol)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Anhydrous hydrogen chloride (gas)

  • Anhydrous ammonia

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.

  • Dissolve the 5-Oxaspiro[2.5]octane-8-carbonitrile and the anhydrous alcohol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly bubble anhydrous HCl gas through the stirred solution. The HCl gas should be passed through a drying agent (e.g., concentrated sulfuric acid) before entering the reaction vessel.

  • Monitor the temperature closely and maintain it at or below 0°C during the HCl addition.

  • After the addition of a slight excess of HCl (approximately 1.1 equivalents), stop the gas flow and allow the reaction to stir at 0°C.

  • Monitor the reaction progress by TLC or another suitable analytical method. Upon completion, the Pinner salt may precipitate from the solution.

  • For the conversion to the carboximidamide, the reaction mixture containing the Pinner salt is then treated with anhydrous ammonia. This is typically done by bubbling anhydrous ammonia gas through the cold reaction mixture or by adding a solution of ammonia in an anhydrous solvent.

  • After the ammonolysis is complete, the product can be isolated by filtration and purified by recrystallization or chromatography.

Protocol 2: Quantitative Analysis of Amide and Ester Byproducts by HPLC

This protocol provides a general method for the quantification of amide and ester byproducts in a Pinner reaction mixture.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (or a wavelength appropriate for the chromophore).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of the pure amide and ester byproducts of known concentrations.

  • Sample Preparation: Dilute a known amount of the crude reaction mixture in the mobile phase. Ensure the final concentration is within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the amide and ester standards against their concentrations. Determine the concentration of the byproducts in the reaction sample by comparing their peak areas to the calibration curves.

Summary of Key Parameters for Byproduct Reduction

ParameterRecommendation for Minimizing ByproductsRationale
Temperature Maintain at or below 0°C during the Pinner reaction.The Pinner salt intermediate is thermally unstable and decomposes to the amide at higher temperatures.[1]
Moisture Use anhydrous reagents and solvents, and dry the HCl gas.Water hydrolyzes the Pinner salt to the ester byproduct.[1]
Reaction Time Monitor the reaction and quench promptly upon completion.Prolonged reaction times can favor the formation of the more stable amide byproduct.
Stoichiometry of HCl Use a slight excess (e.g., 1.1 equivalents).Insufficient HCl leads to incomplete reaction, while a large excess can promote side reactions.
Ammonolysis Use an excess of anhydrous ammonia.Ensures complete conversion of the Pinner salt to the desired carboximidamide.

References

  • Johnson, A. W. (1961). Ylid Chemistry. Academic Press.
  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Ostrowska, K., & Kolasa, A. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides).
  • Semenov, V. V., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(15), 4583.
  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025). Nitriles to Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. Organic Letters, 2015, 17(21), 5288-5291.
  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • Wanner, M. J., & Koomen, G. J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1600-1605.
  • Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and....
  • ChemRxiv. (2024). CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES.
  • Chemical Synthesis Database. (2025). 2-methyl-1-oxaspiro[2.5]octane-2-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US Patent for (15)-1-4-[2-fluoro-5-(2H-1,2,3,4-tetrazol -5. yl )phenylphenyl }-4[(2R)-oxolane -2 carbonyl ]-6azaspiro /2.5octane.
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]PMC3085023/)

Sources

Troubleshooting

HPLC method optimization for 5-Oxaspiro[2.5]octane-8-carboximidamide purity analysis

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have architected this guide to address the specific physicochemical hurdles of 5-Oxaspiro[2.5]octane-8-carboximidamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have architected this guide to address the specific physicochemical hurdles of 5-Oxaspiro[2.5]octane-8-carboximidamide .

The spirocyclic ether core imparts high polarity, while the carboximidamide (amidine) functional group introduces strong basicity (pKa ~10–12). These features collectively make standard reversed-phase chromatography highly susceptible to peak tailing, poor retention, and variable recovery. This guide provides field-proven, self-validating methodologies to ensure absolute scientific integrity in your purity analysis.

Visual Workflow: Method Development Logic

HPLC_Optimization Start 5-Oxaspiro[2.5]octane-8-carboximidamide Method Development Assess Assess Compound Properties (Highly Basic Amidine, Polar Spirocycle) Start->Assess Branch Select Chromatography Mode Assess->Branch RP Reversed-Phase (RP-HPLC) Branch->RP HILIC HILIC Mode (For High Polarity) Branch->HILIC LowPH Low pH (2-3) Ion-Pairing (TFA/HFBA) RP->LowPH Protonated Amidine HighPH High pH (10-11) Hybrid Silica Column RP->HighPH Neutralized Amidine Opt1 Optimize Gradient & Buffer (Ammonium Formate/Acetate) HILIC->Opt1 Opt2 Evaluate Peak Symmetry (Tailing Factor < 1.5) LowPH->Opt2 HighPH->Opt2 Opt1->Opt2 Final Final Purity Method Validation Opt2->Final

Logical decision tree for HPLC method development of basic spiro-amidines.

Knowledge Base & FAQs: Causality & Mechanisms

Q1: Why does 5-Oxaspiro[2.5]octane-8-carboximidamide exhibit severe peak tailing on standard C18 columns? A1: The root cause is an electrostatic secondary interaction. The amidine group is highly basic. At a standard neutral mobile phase pH (pH 4–7), the amidine is fully protonated (cationic). Concurrently, standard silica-based columns contain residual unendcapped silanol groups ( Si−OH ). At pH > 4.5, these silanols deprotonate into anionic Si−O− . The resulting electrostatic attraction between the cationic amidine and anionic silanols creates a secondary retention mechanism. Precise pH control is essential in RP-HPLC to reduce secondary interactions on silica-based columns, which can cause peak tailing and poor separation, as noted in recent [1].

Q2: How do I select the correct mobile phase pH to fix this tailing? A2: You must manipulate the ionization state of either the analyte or the column. According to , the retention of basic compounds typically increases at high pH[2]. You have two mechanistic routes:

  • High pH (Neutralization Route): Raise the mobile phase pH to 10.5–11.0 using 10 mM Ammonium Hydroxide. This suppresses the ionization of the amidine, rendering it neutral and eliminating the electrostatic attraction. Note: This requires a high-pH tolerant hybrid silica column.

  • Low pH (Ion-Pairing Route): Lower the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA). This fully protonates the amidine but also protonates the silanols (neutralizing them), shutting down the interaction. TFA also acts as an ion-pairing agent, increasing the apparent hydrophobicity of the polar spirocycle.

Q3: When should I pivot from Reversed-Phase (RP-HPLC) to HILIC? A3: As outlined by , method development encompasses multiple stages and requires understanding the sample properties[3]. Because 5-Oxaspiro[2.5]octane-8-carboximidamide is highly polar, it may elute at the void volume in RP-HPLC. If retention factor ( k′ ) is < 1 even at 100% aqueous conditions, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a highly organic mobile phase (>70% Acetonitrile), forcing the polar analyte to partition into a water-enriched layer on a polar stationary phase.

Troubleshooting Guide

Observed IssueMechanistic CauseRecommended Corrective Action
Severe Peak Tailing (Tf > 2.0) Secondary electrostatic interactions between protonated amidine and ionized silanols.Shift mobile phase pH to >10.5 (neutralize amidine) OR <3.0 (neutralize silanols).
Elution at Void Volume High polarity of the spirocyclic ether prevents hydrophobic partitioning on C18.Switch to a polar-embedded C18 column, use ion-pairing (TFA/HFBA), or pivot to HILIC mode.
Retention Time Drift Inadequate buffering capacity causing localized pH fluctuations inside the column.Increase buffer concentration to 10–20 mM. Ensure buffer pKa is within ±1 unit of the mobile phase pH.
Poor Mass Balance / Recovery Irreversible adsorption of the highly basic amidine to active metal sites in the LC system.Passivate the LC system with 0.5% phosphoric acid, or use bio-inert (PEEK/titanium) hardware.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. You must pass the System Suitability Testing (SST) gate before committing actual samples. Certain columns are designed to yield excellent peak shape with basic compounds[4], which is leveraged in these workflows.

Protocol 1: High-pH RP-HPLC Method for Purity Analysis

Mechanism: Deprotonation of the amidine group to maximize hydrophobicity and eliminate silanol interactions.

Step 1: System Preparation

  • Column: Ethylene Bridged Hybrid (BEH) C18, 100 x 2.1 mm, 1.7 µm (High pH tolerant).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

Step 2: Gradient Profile

  • 0.0 - 1.0 min: 2% B (Isocratic hold to focus the polar spirocycle)

  • 1.0 - 8.0 min: 2% to 60% B (Linear gradient)

  • 8.0 - 9.0 min: 60% to 95% B (Column wash)

  • Flow Rate: 0.4 mL/min | Column Temp: 40°C | Detection: UV at 210 nm.

Step 3: Sample Preparation

  • Dissolve 5-Oxaspiro[2.5]octane-8-carboximidamide in 98:2 Water:Acetonitrile to a concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 4: System Suitability & Self-Validation (SST Gate)

  • Inject the 100 µg/mL standard six consecutive times.

  • Validation Gate: Proceed to sample analysis ONLY IF the system meets the criteria in the Method Validation table below. Failure indicates buffer depletion or column degradation.

Protocol 2: HILIC Method for Polar Impurity Profiling

Mechanism: Partitioning of the polar spiro-amidine into an aqueous layer immobilized on a polar stationary phase.

Step 1: System Preparation

  • Column: Bare Silica or Amide HILIC column, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Formate provides ionic strength to shield charges).

  • Mobile Phase B: 100% Acetonitrile.

Step 2: Gradient Profile (Note: HILIC gradients run inverse to RP-HPLC)

  • 0.0 - 2.0 min: 95% B (Highly organic starting condition)

  • 2.0 - 10.0 min: 95% to 60% B (Increasing aqueous strong solvent)

  • Flow Rate: 0.3 mL/min | Column Temp: 30°C.

Step 3: System Suitability & Self-Validation (SST Gate)

  • Inject a 50 µg/mL standard prepared in 95% Acetonitrile (Matching initial mobile phase is critical in HILIC to prevent peak distortion).

  • Validation Gate: Verify retention factor ( k′ ) is > 2.0. If k′ < 2.0, decrease the initial aqueous content.

Method Validation Acceptance Criteria

A should be performed to ensure the reliability of the analytical results[5]. The following quantitative targets must be met during the SST gate of any protocol:

ParameterDescriptionTarget Acceptance Criteria
Retention Time (Rt) Precision Stability of the analyte elution time across injections.%RSD ≤ 1.0%
Tailing Factor (Tf) Measure of peak symmetry at 5% peak height.≤ 1.5 (Strict limit for amidines)
Theoretical Plates (N) Measure of column efficiency and band broadening.> 3000
Linearity (r²) Correlation coefficient of the calibration curve (10-150 µg/mL).≥ 0.999
Area Precision Closeness of agreement between a series of area measurements.%RSD ≤ 2.0%

References

  • Chemetrix. "Agilent LC Method Development Applications Notebook."[4] URL: [Link]

  • Agilent Technologies. "HPLC Method Development: Standard Practices and New Columns."[2] URL: [Link]

  • Waters Corporation. "Method Development: a Guide to Basics."[3] URL: [Link]

  • Frontiers in Chemistry. "A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and timolol maleate."[1] URL: [Link]

Sources

Optimization

overcoming steric hindrance in 5-Oxaspiro[2.5]octane-8-carboximidamide coupling

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is specifically engineered for researchers and drug development professionals facing challenges with the functionalization of highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is specifically engineered for researchers and drug development professionals facing challenges with the functionalization of highly hindered spirocyclic frameworks.

The 5-oxaspiro[2.5]octane core presents a unique synthetic challenge. In this spirocyclic system, the 3-membered cyclopropane ring and the 6-membered tetrahydropyran ring share a single spiro carbon. Because the carboximidamide (amidine) group at position 8 is directly adjacent to this spiro center, it is subjected to immense steric shielding. The rigid cyclopropane ring sits directly in the trajectory of incoming electrophiles, drastically reducing the nucleophilicity of the amidine nitrogen.

Below, you will find our comprehensive troubleshooting guide, mechanistic FAQs, and validated protocols to overcome these steric barriers.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do standard amide coupling reagents (e.g., EDC/HOBt or HATU) fail to acylate 5-oxaspiro[2.5]octane-8-carboximidamide? A: Standard coupling reagents activate carboxylic acids in situ to form active esters (e.g., HOBt or HOAt esters)[1]. These active intermediates are structurally bulky. When attempting to couple with the C8-amidine of a spiro[2.5]octane system, the steric clash between the bulky active ester and the rigid spiro-cyclopropane ring prevents the required transition state geometry for nucleophilic attack. As documented in studies of sterically hindered amines, this steric hindrance about the alpha-carbon severely limits bond formation[2].

Q2: Which activation strategy is recommended for acylating this specific spirocyclic amidine? A: You must bypass bulky active esters entirely. Converting the carboxylic acid to an acid chloride is the most effective strategy. Acid chlorides are highly reactive, possess a minimal steric profile, and lead to fast couplings that are particularly useful for sterically hindered or poorly nucleophilic substrates[3]. If the carboxylic acid is incompatible with chlorinating agents (like SOCl₂ or oxalyl chloride), phosphonium-based reagents like PyBOP can serve as a secondary alternative, provided elevated temperatures are used[2].

Q3: Can I perform C-N cross-coupling (e.g., Buchwald-Hartwig) with this amidine and an aryl halide? A: Yes, but it requires highly specialized catalytic systems. Palladium-catalyzed C-N cross-coupling of amidine salts with aryl halides is notoriously difficult when steric hindrance is present[4]. The spirocyclic bulk inhibits the reductive elimination step of the catalytic cycle. To overcome this, you must use bulky, electron-rich biaryl phosphine ligands (such as BrettPhos ) which force the palladium center into a geometry that accelerates reductive elimination[4].

Section 2: Troubleshooting Guide

Issue 1: Incomplete Conversion During Acylation

  • Causality: The base used to deprotonate the amidine is either too bulky to access the hindered proton or is competing as a nucleophile.

  • Solution: Switch from standard bases like DIPEA to a smaller base like N-methylmorpholine (NMM), or a strong, non-nucleophilic bicyclic amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU can also promote amide coupling through the formation of a highly reactive acylated DBU intermediate[3].

Issue 2: Amidine Hydrolysis to the Corresponding Amide

  • Causality: The hindered amidine reacts so slowly with the electrophile that adventitious water in the solvent outcompetes it, hydrolyzing the amidine to a primary amide.

  • Solution: Implement a self-validating anhydrous system. Pre-dry all solvents over activated 3Å molecular sieves for 24 hours. Add a sacrificial electrophile (like a trace amount of TMS-Cl) to the reaction mixture prior to amidine addition to scavenge residual moisture.

Issue 3: Catalyst Poisoning (Black Palladium Precipitation) in C-N Cross-Coupling

  • Causality: Free amidines are strong σ-donors and can over-chelate palladium, pulling it off the catalytic cycle and leading to bulk metal precipitation.

  • Solution: Use the hydrochloride salt of 5-oxaspiro[2.5]octane-8-carboximidamide rather than the free base. Utilize a weak, insoluble inorganic base (e.g., Cs₂CO₃) suspended in toluene. This ensures the free amidine is released slowly in situ, keeping its concentration low enough to prevent catalyst poisoning while allowing the cross-coupling to proceed[4].

Section 3: Reagent Selection & Quantitative Data

To streamline your experimental design, consult the following matrix for coupling sterically hindered amidines:

Coupling StrategyReagent / CatalystBaseTemp (°C)Steric ToleranceExpected Yield
Active Ester EDC / HOBtDIPEA25Very Low< 10%
Uronium Salt HATU / COMUNMM50Moderate30 - 45%
Phosphonium PyBOPDBU80 (MW)High60 - 75%
Acid Chloride Oxalyl ChlorideDBU0 to 25Very High85 - 95%
C-N Pd-Coupling Pd₂(dba)₃ / BrettPhosCs₂CO₃120High65 - 80%

Section 4: Validated Experimental Protocols

Protocol A: Acylation via Acid Chloride (Self-Validating Workflow)

This protocol utilizes the minimal steric profile of acid chlorides combined with the non-nucleophilic basicity of DBU.

  • Acid Activation: In a flame-dried Schlenk flask under argon, dissolve the carboxylic acid (1.2 equiv) in anhydrous DCM (0.2 M). Add catalytic DMF (1 drop), followed by dropwise addition of oxalyl chloride (1.5 equiv) at 0 °C.

  • Validation Step 1: Stir for 2 hours at room temperature. The cessation of gas (CO/CO₂) evolution validates the complete conversion to the acid chloride. Concentrate under vacuum to remove excess oxalyl chloride.

  • Amidine Preparation: In a separate flask, dissolve 5-oxaspiro[2.5]octane-8-carboximidamide hydrochloride (1.0 equiv) in anhydrous THF. Add DBU (2.5 equiv) at 0 °C and stir for 15 minutes to generate the free base.

  • Coupling: Re-dissolve the crude acid chloride in THF and add it dropwise to the amidine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Step 2: Quench a 50 µL aliquot with methanol and analyze via LC-MS. The presence of the methyl ester confirms that excess acid chloride was active, meaning any unreacted amidine is strictly due to steric limitations, not reagent degradation.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

Designed to force reductive elimination in the presence of spirocyclic bulk.

  • Catalyst Pre-activation: In a glovebox, charge a vial with Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and anhydrous toluene (0.1 M). Stir for 10 minutes until a deep red/purple homogeneous solution forms.

  • Reagent Addition: Add the aryl halide (1.0 equiv), 5-oxaspiro[2.5]octane-8-carboximidamide hydrochloride (1.2 equiv), and finely milled anhydrous Cs₂CO₃ (2.5 equiv).

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 120 °C in an oil bath for 16 hours.

  • Validation Step: Monitor the reaction via GC-MS using dodecane as an internal standard. If the aryl halide is consumed but the product is not formed, check for the dehalogenated arene (indicating successful oxidative addition but failed reductive elimination due to extreme steric clash).

Section 5: Mechanistic Visualizations

Pathway Amidine 5-Oxaspiro[2.5]octane-8- carboximidamide Product Acyl Amidine Product Amidine->Product Base (NMM/DBU) Failed No Reaction (Steric Clash) Amidine->Failed Acid Carboxylic Acid AcidChloride Acid Chloride (Highly Reactive) Acid->AcidChloride SOCl2 / Oxalyl Chloride ActiveEster Bulky Active Ester (e.g., HOBt ester) Acid->ActiveEster EDC / HOBt AcidChloride->Product ActiveEster->Failed

Mechanistic pathways for acylating sterically hindered spirocyclic amidines.

Troubleshooting Start Low Yield in Pd-Catalyzed C-N Coupling Check1 Is the amidine chelating Pd? Start->Check1 Sol1 Use Amidine HCl Salt + Slow Base Release Check1->Sol1 Yes (Black Pd) Check2 Is reductive elimination slow? Check1->Check2 No Sol2 Switch to bulky biaryl phosphine (BrettPhos) Check2->Sol2 Yes (Intermediates seen)

Troubleshooting logic tree for palladium-catalyzed C-N cross-coupling.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]

  • Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. PMC.[Link]

  • Palladium-Catalyzed CN Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules. DSpace@MIT.[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond the Flatland: A Comparative Guide to 5-Oxaspiro[2.5]octane-8-carboximidamide and Traditional Piperidine Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is a perpetual endeavor. The "escape from flatland" – a strategic shift away from planar, aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is a perpetual endeavor. The "escape from flatland" – a strategic shift away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures – has become a guiding principle in the design of next-generation therapeutics.[1] This guide provides a comprehensive, data-driven comparison of the emerging 5-oxaspiro[2.5]octane-8-carboximidamide scaffold and the well-established, traditional piperidine scaffold.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in drug discovery, appearing in a vast number of approved drugs.[2][3] Its prevalence is a testament to its favorable physicochemical properties and synthetic accessibility. However, the inherent flexibility and potential metabolic liabilities of the piperidine ring can present challenges in drug development.[2]

In contrast, spirocyclic scaffolds, such as the 5-oxaspiro[2.5]octane system, offer a rigid and defined 3D geometry. This rigidity can lead to improved target selectivity and potency by pre-organizing functional groups for optimal interaction with biological targets.[4][5] The introduction of a spiro-center also increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved clinical success. This guide will delve into the synthesis, physicochemical properties, and metabolic stability of these two scaffolds, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their scaffold selection strategies.

The Architectural Advantage: Unveiling the Three-Dimensionality of Spirocycles

The fundamental difference between the 5-oxaspiro[2.5]octane and piperidine scaffolds lies in their topology. The piperidine ring exists in a dynamic equilibrium of chair and boat conformations, allowing for a degree of flexibility. While this can be advantageous for binding to some targets, it can also lead to entropic penalties upon binding and potential for off-target interactions.

The 5-oxaspiro[2.5]octane scaffold, with its fused cyclopropane and tetrahydropyran rings sharing a single carbon atom, possesses a rigid, well-defined three-dimensional structure. This inherent rigidity offers several potential advantages in drug design:

  • Precise Vectorial Display of Substituents: The fixed spatial arrangement of substituents on the spirocyclic core allows for more precise and predictable interactions with a biological target.

  • Exploration of Novel Chemical Space: The unique 3D shape of the spirocycle allows for the exploration of new and unoccupied regions of a target's binding pocket.

  • Improved Target Selectivity: The conformational constraint can reduce binding to off-target proteins, potentially leading to a better safety profile.

G cluster_0 Piperidine Scaffold cluster_1 5-Oxaspiro[2.5]octane Scaffold Piperidine Piperidine (Flexible Chair/Boat Conformations) Flexibility Flexibility Piperidine->Flexibility Leads to Spirocycle 5-Oxaspiro[2.5]octane (Rigid 3D Structure) Rigidity Rigidity Spirocycle->Rigidity Leads to Entropic Penalty\nUpon Binding Entropic Penalty Upon Binding Flexibility->Entropic Penalty\nUpon Binding Potential for\nOff-Target Effects Potential for Off-Target Effects Flexibility->Potential for\nOff-Target Effects Precise Substituent\nOrientation Precise Substituent Orientation Rigidity->Precise Substituent\nOrientation Improved\nSelectivity Improved Selectivity Rigidity->Improved\nSelectivity Novel Chemical\nSpace Novel Chemical Space Rigidity->Novel Chemical\nSpace

Caption: Comparison of the conformational properties of piperidine and 5-oxaspiro[2.5]octane scaffolds.

Synthesis of Scaffolds: A Comparative Overview

A key consideration in scaffold selection is synthetic accessibility. While piperidine derivatives are readily synthesized through a variety of well-established methods, the synthesis of novel spirocycles can be more challenging.[3]

Proposed Synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide

A plausible synthetic route to 5-oxaspiro[2.5]octane-8-carboximidamide can be envisioned starting from the known spiro[2.5]octane-5-carboxylic acid.[6][7] This multi-step synthesis would involve the conversion of the carboxylic acid to a nitrile, followed by a Pinner reaction to yield the desired carboximidamide.[1][8][9]

G A Spiro[2.5]octane-5-carboxylic acid B Spiro[2.5]octane-5-carboxamide A->B 1. SOCl2 2. NH4OH C 5-Oxaspiro[2.5]octane-8-carbonitrile B->C Dehydration (e.g., P2O5) D 5-Oxaspiro[2.5]octane-8-carboximidamide C->D Pinner Reaction (HCl, EtOH then NH3)

Caption: Proposed synthetic pathway to 5-Oxaspiro[2.5]octane-8-carboximidamide.

Synthesis of Piperidine-4-carboximidamide

The synthesis of the traditional piperidine counterpart, piperidine-4-carboximidamide, can be achieved from the commercially available piperidine-4-carbonitrile. A direct Pinner reaction on the nitrile provides a straightforward route to the target molecule.[10]

G A Piperidine-4-carbonitrile B Piperidine-4-carboximidamide A->B Pinner Reaction (HCl, EtOH then NH3)

Caption: Synthetic pathway to Piperidine-4-carboximidamide.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides a comparative summary of predicted key physicochemical properties for the 5-oxaspiro[2.5]octane and piperidine scaffolds. These values are extrapolated from data on structurally related compounds.[11][12][13][14][15]

Property5-Oxaspiro[2.5]octane-8-carboximidamide (Predicted)Piperidine-4-carboximidamide (Predicted)Rationale for Predicted Differences
Molecular Weight ( g/mol ) ~170.2~127.2The spirocyclic core has a higher molecular weight due to the additional ring and oxygen atom.
cLogP ~0.5 - 1.0~0.2 - 0.7The increased carbon content of the spirocycle may slightly increase lipophilicity, though the ether oxygen can mitigate this.
pKa (of amidinium ion) ~10.5 - 11.5~10.5 - 11.5The basicity of the carboximidamide group is expected to be similar in both scaffolds.
Aqueous Solubility HigherLowerThe presence of the ether oxygen in the 5-oxaspiro[2.5]octane scaffold is expected to increase polarity and hydrogen bond accepting capacity, leading to improved aqueous solubility.[4][5]
Fraction of sp³ carbons (Fsp³) ~0.88~0.83The spirocyclic nature inherently increases the sp³ character of the molecule.

Metabolic Stability: The Advantage of Rigidity

Metabolic instability is a common reason for the failure of drug candidates in development. The piperidine ring, particularly the carbons alpha to the nitrogen, can be susceptible to oxidation by cytochrome P450 enzymes.[2][16] The rigid, sterically hindered nature of spirocyclic scaffolds can shield these metabolically labile positions, leading to improved metabolic stability.[11]

ScaffoldPredicted Metabolic StabilityRationale
5-Oxaspiro[2.5]octane Higher The rigid spirocyclic framework can sterically hinder the approach of metabolic enzymes to the carbons adjacent to the exocyclic amidine group. The presence of the ether oxygen may also alter the electronic properties, potentially reducing susceptibility to oxidation.
Piperidine Lower The flexible nature of the piperidine ring allows for conformations that expose the alpha-carbons to metabolic enzymes. Oxidation at these positions is a common metabolic pathway for piperidine-containing drugs.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between these two scaffolds, a series of standardized in vitro assays are essential. The following are detailed protocols for key comparative experiments.

Protocol 1: Determination of Lipophilicity (logP)

Objective: To experimentally determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Methodology:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Dissolution: Dissolve a known amount of the test compound (either the 5-oxaspiro[2.5]octane or piperidine derivative) in the aqueous phase to a final concentration of 1 mg/mL.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for 1 hour at room temperature to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and n-octanol layers.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the logP value using the formula: logP = log([Compound]octanol / [Compound]aqueous).

G A Dissolve Compound in Aqueous Phase B Add Octanol Phase A->B C Shake to Equilibrate B->C D Separate Phases C->D E Quantify Compound in Each Phase (HPLC) D->E F Calculate logP E->F

Caption: Experimental workflow for the determination of logP.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the compounds in human liver microsomes.[2]

Methodology:

  • Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein), and the test compound (1 µM) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k and the intrinsic clearance (Cl_int) as (V/P) * k, where V is the incubation volume and P is the protein concentration.

G A Prepare Incubation Mixture (Compound + Microsomes) B Initiate Reaction with NADPH A->B C Sample at Time Points and Quench Reaction B->C D Precipitate Proteins C->D E Analyze Supernatant by LC-MS/MS D->E F Calculate t½ and Clint E->F

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion: A Strategic Choice for Modern Drug Discovery

The choice between the novel 5-oxaspiro[2.5]octane-8-carboximidamide and the traditional piperidine scaffold is a strategic one that should be guided by the specific goals of a drug discovery program.

The piperidine scaffold remains a reliable and synthetically accessible option, with a long history of success in approved drugs. Its flexibility can be an advantage in certain contexts, and its well-understood properties provide a solid foundation for drug design.

The 5-oxaspiro[2.5]octane-8-carboximidamide scaffold , on the other hand, represents a step into the third dimension of chemical space. Its rigid, three-dimensional architecture offers the potential for enhanced potency, improved selectivity, and superior metabolic stability. The predicted increase in aqueous solubility is another significant advantage. While the synthesis may be more challenging, the potential rewards in terms of improved drug-like properties make it a compelling alternative for overcoming the limitations of traditional flat scaffolds.

For research programs aiming to develop highly selective and metabolically robust drug candidates, and for those seeking to explore novel intellectual property space, the 5-oxaspiro[2.5]octane scaffold presents a promising and strategic direction. The data-driven insights and experimental protocols provided in this guide are intended to empower researchers to make informed decisions and to facilitate the exploration of this exciting new area of medicinal chemistry.

References

  • Roger, R., & Neilson, D. G. (1961). The Pinner Reaction. Chemical Reviews, 61(2), 179–211.
  • BenchChem. (2025). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design.
  • J&K Scientific LLC. (2025). Pinner Reaction. Retrieved from [Link]

  • Google Patents. (1999). Efficient method for the conversion of nitriles to amidines. US5962693A.
  • YouTube. (2019, November 19). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]

  • Nature Catalysis. (2025).
  • Google Patents. (2015). Procedure for the preparation of piperidine-4-carbothioamide hydrochloride. ES2712915T3.
  • Angewandte Chemie International Edition. (2015).
  • ResearchGate. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Cheméo. (n.d.). Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2014).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives.
  • Chemical Review and Letters. (2021).
  • Journal of Medicinal Chemistry. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • Molecules. (2023).
  • DTIC. (2025). Piperidine Synthesis.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • BenchChem. (2025). Application Notes and Protocols: Spiro[2.5]octane-5-carboxylic acid as a Versatile Building Block in Organic Synthesis.
  • BenchChem. (2025). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • Britannica. (2026). Carboxylic acid - Nitriles, Synthesis, Reactions.
  • PubChem. (n.d.). Spiro(2,5)octane. Retrieved from [Link]

  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
  • CHIMIA. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!
  • ResearchGate. (2020). More efficient methods to convert carboxylic acids to nitriles.
  • NIST WebBook. (n.d.). Spiro[2.5]octane. Retrieved from [Link]

  • Semantic Scholar. (n.d.).
  • Google Patents. (2014). Oxaspiro [2.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Molecules. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.

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Comparative

A Senior Application Scientist's Guide to Validating 5-Oxaspiro[2.5]octane-8-carboximidamide Purity via LC-MS Analysis

Introduction: The Analytical Imperative for Novel Spirocyclic Scaffolds In modern medicinal chemistry, spirocyclic scaffolds are of immense interest due to their unique three-dimensional structures.[1] This inherent thre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Spirocyclic Scaffolds

In modern medicinal chemistry, spirocyclic scaffolds are of immense interest due to their unique three-dimensional structures.[1] This inherent three-dimensionality provides a rigid framework that allows for the precise spatial arrangement of functional groups, which can significantly enhance binding affinity and selectivity for biological targets.[1] 5-Oxaspiro[2.5]octane-8-carboximidamide is one such novel compound, featuring a unique oxaspiro core linked to a carboximidamide functional group. The carboximidamide moiety, a highly basic group, often serves as a bioisostere for ureas or guanidines, making it a key player in modulating interactions with biological targets like enzymes or receptors.[2]

The purity of any active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy.[3] For a novel entity like 5-Oxaspiro[2.5]octane-8-carboximidamide, a robust, validated analytical method to assess purity is not just a regulatory requirement but a scientific necessity. It ensures that observed biological activity is attributable to the compound itself and not to potentially toxic or confounding impurities. This guide provides an in-depth, experience-driven comparison of analytical strategies, focusing on the development and validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method as the gold standard for this specific analytical challenge.

The Analytical Challenge: Unpacking the Properties of 5-Oxaspiro[2.5]octane-8-carboximidamide

The molecular structure of 5-Oxaspiro[2.5]octane-8-carboximidamide (Molecular Formula: C8H14N2O, Molecular Weight: 154.21 g/mol ) presents a distinct set of analytical challenges.[2] The basic carboximidamide group (pKa likely >10) makes the molecule highly polar and prone to strong interactions with traditional silica-based stationary phases, leading to poor peak shape (tailing). Furthermore, the lack of a significant chromophore makes detection by UV-Vis spectrophotometry difficult and non-specific.[4]

These properties necessitate an analytical technique that offers both high separation efficiency for polar compounds and highly specific, sensitive detection. LC-MS, which combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, is uniquely suited to this task.[5][6]

Primary Analytical Strategy: A Deep Dive into LC-MS Methodology

An effective LC-MS method is not merely a set of parameters but a system designed around the analyte's chemistry. For 5-Oxaspiro[2.5]octane-8-carboximidamide, the goal is to achieve sharp chromatographic peaks, efficient ionization, and specific detection.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Oxaspiro[2.5]octane-8-carboximidamide sample.

    • Dissolve in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1.0 mg/mL. This serves as the stock solution.

    • Prepare a working solution for analysis by diluting the stock solution to 10 µg/mL using the mobile phase A.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Scan Mode: Full Scan (m/z 100-500) for initial identification and impurity profiling.

    • Selected Ion Monitoring (SIM): Target the protonated molecule [M+H]⁺ at m/z 155.12.

    • Key Parameters:

      • Capillary Voltage: 3.5 kV

      • Gas Temperature: 325 °C

      • Drying Gas Flow: 8 L/min

      • Nebulizer Pressure: 40 psi

Causality Behind Experimental Choices (The "Why")
  • C18 Column: While seemingly counterintuitive for a polar molecule, a modern, end-capped C18 column provides a good starting point. The key is the mobile phase modifier.

  • Formic Acid: This is the most critical component. At a low pH (around 2.7), the highly basic carboximidamide group is fully protonated. This protonation suppresses its interaction with residual silanols on the column surface, drastically improving peak shape. It also provides the necessary protons for efficient ionization in the ESI source.[7]

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content ensures that the polar parent compound is retained and eluted effectively, while also allowing any less polar impurities to be separated and eluted from the column.[8]

  • Positive ESI: The carboximidamide group readily accepts a proton, making it ideal for positive mode ESI, which detects positively charged ions. This results in high sensitivity and a clear molecular ion peak at [M+H]⁺.[9]

Workflow Visualization

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing Weigh Weigh API Dissolve Dissolve in Diluent (ACN/H2O) Weigh->Dissolve Dilute Dilute to Working Conc. (10 µg/mL) Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into LC System Filter->Inject Separate Chromatographic Separation (C18, Formic Acid Gradient) Inject->Separate Ionize Ionization (Positive ESI) Separate->Ionize Detect Mass Detection (m/z 100-500) Ionize->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (by Mass) Integrate->Identify Calculate Calculate % Purity (% Area Normalization) Identify->Calculate Report Report Calculate->Report

Caption: LC-MS workflow for purity analysis of 5-Oxaspiro[2.5]octane-8-carboximidamide.

Ensuring Trustworthiness: A Self-Validating System

A method is only reliable if it is validated. The protocol must be a self-validating system, demonstrating its suitability for its intended purpose. This is achieved by following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11]

Validation Protocol

A validation protocol should be established before performing the experiments.[12] The key parameters for a purity method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]

    • Procedure: Analyze blank samples (diluent), a sample of the pure API, and samples spiked with known related substances or force-degraded samples.

    • Acceptance Criteria: The peak for 5-Oxaspiro[2.5]octane-8-carboximidamide should be free from interference at its retention time, and the method should be able to separate it from known impurities.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Procedure: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Procedure: Analyze a series of solutions with concentrations ranging from the LOQ to 120% of the impurity specification limit.

    • Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.99.[13]

  • Accuracy: The closeness of test results to the true value.

    • Procedure: Analyze samples of the API spiked with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Acceptance Criteria: The recovery should be within 80-120% for impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Procedure:

      • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[13]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

    • Procedure: Introduce small variations to the method, such as changing the column temperature (± 5°C), mobile phase pH (± 0.2 units), or flow rate (± 10%).

    • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.

Validation Logic Diagram

Validation_Logic start Start Method Validation spec Specificity Test start->spec optimize Optimize Method (e.g., change gradient, pH) spec->optimize Fail pass_spec Pass spec->pass_spec Pass lin Linearity & Range lin->optimize Fail pass_lin Pass lin->pass_lin Pass acc_prec Accuracy & Precision acc_prec->optimize Fail pass_acc_prec Pass acc_prec->pass_acc_prec Pass loq LOQ Determination loq->optimize Fail pass_loq Pass loq->pass_loq Pass robust Robustness Test robust->optimize Fail pass_robust Pass robust->pass_robust Pass optimize->spec pass_spec->lin pass_lin->acc_prec pass_acc_prec->loq pass_loq->robust validated Method Validated pass_robust->validated

Caption: Decision workflow for validating the LC-MS purity method.

Comparison with Alternative Methodologies

While LC-MS is the recommended technique, it is essential to understand its performance relative to other available methods.

FeatureLC-MS HPLC-UV Gas Chromatography (GC-MS) Supercritical Fluid Chromatography (SFC-MS)
Specificity Excellent: Mass detection is highly specific to the molecular weight of the analyte and its impurities.Poor to Fair: Relies on UV absorbance, which is non-specific. Co-eluting impurities without a chromophore are missed.[4]Excellent: Provides mass-specific detection.Excellent: Provides mass-specific detection.
Sensitivity Excellent: Capable of detecting impurities at trace levels (<<0.05%).[5]Poor: The target molecule lacks a strong chromophore, leading to low sensitivity.N/A: Not suitable for this analyte.Very Good: Often provides good sensitivity.
Suitability for Analyte Excellent: Ideal for polar, non-volatile compounds. Positive ESI is perfect for the basic functional group.Poor: Significant challenges with peak shape due to polarity and poor sensitivity.Unsuitable: The compound is non-volatile and thermally labile; it would not be amenable to GC analysis.[3][14]Good: SFC is well-suited for polar compounds and can offer different selectivity compared to LC.
Throughput Good: Runtimes are typically under 10 minutes.Good: Similar runtimes to LC-MS.Good: Runtimes are generally fast.Excellent: SFC often allows for faster separations and re-equilibration than LC.[15]
Cost High: Requires significant capital investment and maintenance.Low: HPLC-UV systems are common and relatively inexpensive.Moderate: Less expensive than LC-MS but more than HPLC-UV.High: Similar cost profile to LC-MS.

Anticipating and Identifying Potential Impurities

A robust purity method must be able to separate the API from potential impurities arising from synthesis and degradation.

  • Process-Related Impurities: These can include unreacted starting materials, intermediates, or by-products from side reactions during the synthesis of the spirocyclic core or the formation of the carboximidamide group.

  • Degradation Products: The molecule has two primary points of susceptibility to degradation:

    • Hydrolysis of the Carboximidamide: Under acidic or basic conditions, the carboximidamide group can hydrolyze to form the corresponding amide (5-Oxaspiro[2.5]octane-8-carboxamide) or, under more forceful conditions, the carboxylic acid (5-Oxaspiro[2.5]octane-8-carboxylic acid).[16][17]

    • Oxidation: While less common, the ether linkage or other positions on the aliphatic rings could be susceptible to oxidation over time, especially in the presence of trace metals.[16]

Potential Degradation Pathways

Degradation_Pathways Parent 5-Oxaspiro[2.5]octane-8-carboximidamide (C8H14N2O) m/z 155.12 [M+H]+ Amide Amide Impurity (C8H13NO2) m/z 156.10 [M+H]+ Parent->Amide Hydrolysis (H2O) Acid Carboxylic Acid Impurity (C8H12O3) m/z 157.08 [M+H]+ Amide->Acid Further Hydrolysis

Caption: Primary hydrolytic degradation pathway for the target compound.

By using LC-MS in full scan mode during forced degradation studies (exposing the API to acid, base, heat, light, and oxidative stress), these potential impurities can be detected by their unique mass-to-charge ratios and separated chromatographically.[18]

Conclusion

For a novel, polar, and basic pharmaceutical compound like 5-Oxaspiro[2.5]octane-8-carboximidamide, LC-MS is unequivocally the superior analytical technique for purity validation. Its combination of high-efficiency separation and mass-specific detection provides the specificity and sensitivity that alternative methods like HPLC-UV cannot match. While other techniques have their place, they are not suitable for the primary purity assessment of this particular molecule.

By adopting the detailed LC-MS methodology and rigorous validation protocol outlined in this guide, researchers, scientists, and drug development professionals can establish a trustworthy, self-validating system. This ensures the generation of reliable and accurate purity data, which is fundamental to advancing new therapeutic candidates from the laboratory to the clinic with confidence and scientific integrity.

References

  • Vertex AI Search. (n.d.). Time in Islamabad, PK.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • EvitaChem. (n.d.). Buy 5-Oxaspiro[2.5]octane-8-carbothioamide (EVT-15396808).
  • BenchChem. (n.d.). Buy 5-Oxaspiro[2.5]octane-8-carbothioamide.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?
  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • ScienceDirect. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Zain, M. (2024, April 29). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134.
  • Pharmacy 180. (n.d.). Drug degradation pathways.
  • ResearchGate. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.
  • ResearchGate. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • Le, J., et al. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ICES. (2001). Determination of new algal neurotoxins (spirolides) near the Scottish east coast. ICES CM 2001/S:09.
  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis.
  • QPS. (n.d.). Hybrid LC-MS/MS Methods for PK and Biomarker Assays in Drug Development Studies.
  • MDPI. (2024, May 24). Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties.
  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Sigma-Aldrich. (n.d.). 5-oxaspiro[2.5]octane-1-carbaldehyde | 1784642-23-4.
  • YouTube. (2024, November 25). LC-MS/MS Method Development for Drug Analysis.
  • Quilliam, M. A., et al. (2004, February 15). Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. PubMed.
  • Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • BenchChem. (2025). Technical Support Center: Purification of Spiro[2.5]octane-5-carboxylic Acid and its Derivatives.
  • Al-Hite, W. F., Abid, O. H., & Al-Hadithi, M. A. (2007). Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro[10][12] octane from reaction of Dibenzylidene with malonic anhydride and 5-oxa-spiro[2][12] hexane-4,6-dione. Baghdad Science Journal, 4(2). Retrieved March 27, 2026, from

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives.
  • Malaria Journal. (2025, July 25). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. PMC.
  • Synapse. (2026, March 19). Degradation pathway: Significance and symbolism.
  • BenchChem. (2025). Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives.
  • MDPI. (n.d.). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers.

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Validation

A Comparative Guide to the Reproducibility of Synthetic Pathways for 5-Oxaspiro[2.5]octane-8-carboximidamide

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Oxaspiro[2.5]octane-8-carboximidamide is a novel spirocyclic scaffold of significant interest in medicinal chemistry. Its rigid three-dimensi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxaspiro[2.5]octane-8-carboximidamide is a novel spirocyclic scaffold of significant interest in medicinal chemistry. Its rigid three-dimensional structure, incorporating an oxirane and a tetrahydropyran ring, offers a unique conformational constraint that can be exploited for the design of highly selective therapeutic agents. The carboximidamide (amidine) functionality is a key pharmacophore, known for its ability to engage in specific hydrogen bonding interactions with biological targets. The development of robust and reproducible synthetic routes to this molecule is therefore of paramount importance for enabling its exploration in drug discovery programs.

This guide provides a comparative analysis of potential synthetic pathways to 5-Oxaspiro[2.5]octane-8-carboximidamide, with a focus on reproducibility and practical implementation in a research setting. We will delve into the mechanistic underpinnings of each proposed transformation, offering detailed experimental protocols and highlighting potential challenges and optimization strategies.

Proposed Primary Synthetic Pathway: A Three-Step Approach from Tetrahydro-4H-pyran-4-one

The most direct and conceptually straightforward approach to the target molecule involves the initial construction of the spiro-epoxide core, followed by the introduction of the cyano group and its subsequent conversion to the carboximidamide.

Primary Synthetic Pathway A Tetrahydro-4H-pyran-4-one B 5-Oxaspiro[2.5]octane A->B Corey-Chaykovsky Reaction C 8-Hydroxy-5-oxaspiro[2.5]octane-8-carbonitrile B->C Epoxide Ring-Opening with Cyanide D 5-Oxaspiro[2.5]octane-8-carboximidamide C->D Pinner Reaction & Ammonolysis

Caption: Proposed primary synthetic pathway to 5-Oxaspiro[2.5]octane-8-carboximidamide.

Step 1: Synthesis of 5-Oxaspiro[2.5]octane via Corey-Chaykovsky Reaction

The initial step involves the conversion of the commercially available tetrahydro-4H-pyran-4-one to the corresponding spiro-epoxide using the Corey-Chaykovsky reaction.[1][2][3] This reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide, to transfer a methylene group to the carbonyl carbon.[4]

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO). Heat the suspension to 70-75 °C until the evolution of hydrogen ceases (approximately 45-60 minutes), indicating the formation of the methylsulfinyl carbanion (dimsyl sodium). Cool the resulting solution to room temperature.

  • In a separate flask, prepare a solution of trimethylsulfoxonium iodide (1.1 eq.) in anhydrous DMSO.

  • Add the trimethylsulfoxonium iodide solution dropwise to the dimsyl sodium solution at room temperature. Stir the resulting solution for 10 minutes to ensure complete formation of dimethylsulfoxonium methylide.

  • Epoxidation: Cool the ylide solution to 0 °C in an ice bath. Add a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to the ylide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Work-up: Quench the reaction by carefully pouring the mixture into ice-cold water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford 5-oxaspiro[2.5]octane.

Causality and Reproducibility Insights:

  • Choice of Ylide: Dimethylsulfoxonium methylide is preferred over dimethylsulfonium methylide for the epoxidation of ketones as it generally provides higher yields and fewer side products.[4]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the ylide. Therefore, the use of anhydrous solvents and flame-dried glassware is crucial for reproducibility.

  • Temperature Control: The formation of the ylide and the subsequent epoxidation reaction are exothermic. Careful temperature control is necessary to prevent side reactions and ensure a good yield.

  • Potential Pitfalls: Incomplete formation of the ylide or the presence of water can lead to low yields. The purification of the relatively volatile spiro-epoxide may require careful distillation.

ParameterValue/ConditionRationale
Ylide Reagent Dimethylsulfoxonium methylideHigher stability and selectivity for epoxidation of ketones.
Base Sodium Hydride in DMSOEffective for generating the dimsyl anion.
Solvent DMSO/THFGood solubility for reactants and intermediates.
Temperature 0 °C to room temperatureBalances reaction rate and stability of the ylide.
Estimated Yield 60-80%Based on similar reactions with cyclic ketones.
Step 2: Synthesis of 8-Hydroxy-5-oxaspiro[2.5]octane-8-carbonitrile

The second step involves the ring-opening of the spiro-epoxide with a cyanide nucleophile to introduce the carbon atom required for the carboximidamide group. This reaction proceeds via an SN2 mechanism, with the cyanide attacking the least sterically hindered carbon of the epoxide.[5] A precedent for this type of transformation on a spiro-epoxide has been reported in the context of isatin derivatives, where the reaction proceeds smoothly in water.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-oxaspiro[2.5]octane (1.0 eq.) in a mixture of water and a co-solvent such as ethanol or THF (e.g., 1:1 v/v) to ensure solubility.

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 eq.) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, carefully acidify the reaction mixture to pH ~5-6 with a dilute acid (e.g., 1 M HCl) in a fume hood to neutralize any excess cyanide. Caution: Acidification of cyanide solutions will generate highly toxic hydrogen cyanide gas.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude cyanohydrin can be purified by flash column chromatography on silica gel.

Causality and Reproducibility Insights:

  • Nucleophilic Attack: The cyanide ion will attack the methylene carbon of the epoxide, which is less sterically hindered than the spiro carbon. This regioselectivity is a key advantage of this pathway.

  • Solvent System: The use of water as a solvent is environmentally friendly and has been shown to be effective for similar reactions.[6] A co-solvent may be necessary to improve the solubility of the starting epoxide.

  • pH Control: Maintaining a slightly basic to neutral pH during the reaction is important to ensure the presence of the free cyanide nucleophile.

  • Potential Pitfalls: The primary concern is the safe handling of cyanide. Incomplete reaction may occur if the epoxide is not sufficiently soluble. The work-up procedure must be performed with extreme care to avoid the generation of HCN gas.

ParameterValue/ConditionRationale
Cyanide Source Sodium Cyanide (NaCN)Readily available and effective nucleophile.
Solvent Water/Ethanol or Water/THF"Green" solvent system with good precedent.
Temperature Room temperature to 50 °CMild conditions to avoid side reactions.
Estimated Yield 70-90%Based on the high efficiency of similar epoxide openings.[6]
Step 3: Synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide via Pinner Reaction and Ammonolysis

The final step is the conversion of the nitrile group to the carboximidamide. This is classically achieved in a two-step process known as the Pinner reaction.[7][8] The nitrile is first treated with an alcohol in the presence of anhydrous acid to form an imidate salt (Pinner salt), which is then reacted with ammonia to yield the desired amidine.[9]

Experimental Protocol:

  • Pinner Salt Formation:

    • In a flame-dried, two-necked round-bottom flask fitted with a gas inlet tube and a drying tube, dissolve the 8-hydroxy-5-oxaspiro[2.5]octane-8-carbonitrile (1.0 eq.) in a mixture of anhydrous ethanol (excess) and anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature is maintained at 0 °C.

    • Seal the flask and allow it to stand at 0-5 °C for 12-24 hours. The Pinner salt may precipitate as a white solid.

    • Collect the solid by filtration under a nitrogen atmosphere and wash with anhydrous diethyl ether.

  • Ammonolysis:

    • Suspend the crude Pinner salt in a saturated solution of ammonia in anhydrous ethanol.

    • Stir the suspension at room temperature in a sealed vessel for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by crystallization or by column chromatography on a suitable stationary phase (e.g., alumina or silica gel treated with triethylamine) to afford the final product.

Causality and Reproducibility Insights:

  • Anhydrous Conditions: The Pinner reaction is extremely sensitive to water, which will hydrolyze the intermediate imidate to an ester. Strict anhydrous conditions are critical for reproducibility.

  • Acid Catalyst: Anhydrous hydrogen chloride is the classic and most effective acid for this transformation.

  • Steric Hindrance: The nitrile in this substrate is tertiary, which may slow down the rate of the Pinner reaction. Extended reaction times or the use of a Lewis acid co-catalyst might be necessary.

  • Potential Pitfalls: The formation of amide byproducts can occur if the Pinner salt is exposed to moisture or elevated temperatures. The isolation of the hygroscopic Pinner salt can be challenging. The final purification of the basic amidine product may require specialized chromatographic techniques to avoid streaking on silica gel.

ParameterValue/ConditionRationale
Acid Catalyst Anhydrous Hydrogen ChlorideClassic and effective for Pinner salt formation.
Alcohol Anhydrous EthanolActs as both reactant and solvent.
Ammonia Source Saturated solution in EthanolProvides the amine for the final conversion.
Temperature 0 °C to room temperatureLow temperatures are crucial to prevent side reactions.
Estimated Yield 40-60%The Pinner reaction on sterically hindered nitriles can be challenging.

Proposed Alternative Synthetic Pathway: Horner-Wadsworth-Emmons Approach

An alternative strategy involves the construction of an exocyclic double bond on the tetrahydropyran ring, followed by the introduction of the nitrile group and subsequent cyclopropanation.

Alternative Synthetic Pathway A Tetrahydro-4H-pyran-4-one C Tetrahydro-4H-pyran-4-ylidenacetonitrile A->C Horner-Wadsworth-Emmons B Diethyl (cyanomethyl)phosphonate B->C D 5-Oxaspiro[2.5]octane-8-carbonitrile C->D Corey-Chaykovsky (Cyclopropanation) E 5-Oxaspiro[2.5]octane-8-carboximidamide D->E Pinner Reaction & Ammonolysis

Caption: An alternative synthetic pathway utilizing a Horner-Wadsworth-Emmons reaction.

This pathway begins with a Horner-Wadsworth-Emmons reaction between tetrahydro-4H-pyran-4-one and diethyl (cyanomethyl)phosphonate to form tetrahydro-4H-pyran-4-ylidenacetonitrile. This α,β-unsaturated nitrile can then be subjected to a cyclopropanation reaction, for example, using the Corey-Chaykovsky reagent, to form the spiro-cyclopropane ring and install the nitrile at the desired position. The final conversion to the carboximidamide would follow the same Pinner reaction protocol as in the primary pathway.

Comparative Analysis of Synthetic Pathways

FeaturePrimary Pathway (Corey-Chaykovsky/Epoxide Opening)Alternative Pathway (HWE/Cyclopropanation)
Number of Steps 33
Starting Materials Tetrahydro-4H-pyran-4-one, Trimethylsulfoxonium iodide, NaCNTetrahydro-4H-pyran-4-one, Diethyl (cyanomethyl)phosphonate, Trimethylsulfoxonium iodide
Key Intermediates Spiro-epoxide, Cyanohydrinα,β-Unsaturated nitrile
Potential Reproducibility Moderate to Good. Relies on well-established but sensitive reactions.Moderate. The cyclopropanation of an electron-deficient alkene can be challenging.
Scalability Moderate. Handling of NaH and cyanide on a large scale requires specialized equipment.Moderate. The HWE reaction is generally scalable.
Estimated Overall Yield 20-40%15-35%
Key Advantages Direct formation of the spiro-epoxide. Regioselective epoxide opening.Avoids direct handling of a volatile epoxide.
Key Disadvantages Handling of highly toxic cyanide. Pinner reaction on a hindered nitrile can be low-yielding.Potential for low yields in the cyclopropanation step.

Conclusion

Both proposed synthetic pathways to 5-Oxaspiro[2.5]octane-8-carboximidamide offer plausible routes to this novel scaffold. The primary pathway, proceeding through a spiro-epoxide intermediate, appears to be the more direct and potentially higher-yielding approach, leveraging a highly regioselective cyanide-mediated ring-opening. However, it necessitates the careful handling of hazardous reagents. The alternative pathway, utilizing a Horner-Wadsworth-Emmons reaction, provides a viable alternative that avoids the isolation of the spiro-epoxide, but the subsequent cyclopropanation of the electron-deficient alkene may present its own set of challenges.

The reproducibility of both pathways will be highly dependent on rigorous control of reaction conditions, particularly the exclusion of moisture in the Corey-Chaykovsky and Pinner reactions. Further experimental validation is required to fully assess the efficiency and robustness of these synthetic routes. This guide provides a solid foundation for researchers to embark on the synthesis of this promising new molecular entity.

References

  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges.1877 , 10, 1889–1897. [Link]

  • SynArchive. Pinner Reaction. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Chemistry Steps. Nitriles to Esters. [Link]

  • ResearchGate. Corey−Chaykovsky Reaction. [Link]

  • Kamal, A., et al. H2O-mediated isatin spiro-epoxide ring opening with NaCN: Synthesis of novel 3-tetrazolylmethyl-3-hydroxy-oxindole hybrids and their anticancer evaluation. Eur. J. Med. Chem.2015 , 105, 156-168. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]

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Comparative

Structural and Functional Evaluation: General Spirocyclic Amidines vs. 5-Oxaspirooctane-8-carboximidamide in Drug Discovery

Structural and Functional Evaluation: General Spirocyclic Amidines vs. 5-Oxaspiro[1]octane-8-carboximidamide in Drug Discovery Executive Summary & Strategic Context Spirocyclic amidines have established themselves as pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Evaluation: General Spirocyclic Amidines vs. 5-Oxaspiro[1]octane-8-carboximidamide in Drug Discovery

Executive Summary & Strategic Context

Spirocyclic amidines have established themselves as privileged scaffolds in modern medicinal chemistry. Traditionally utilized as bioisosteres for guanidines and basic amines, these structures are critical in the development of enzyme inhibitors, particularly for targets requiring bidentate electrostatic interactions such as inducible nitric oxide synthase (iNOS) [1].

While general spirocyclic amidines offer improved druglike properties over simple amino acid derivatives, the demand for highly optimized pharmacokinetic (PK) profiles has driven the evolution of more specialized building blocks. 5-Oxaspiro[1]octane-8-carboximidamide represents a highly conformationally restricted, heteroatom-doped iteration of this class. This guide objectively compares the structural logic, physicochemical properties, and experimental performance of broad spirocyclic amidines against the specialized 5-Oxaspiro[1]octane-8-carboximidamide scaffold.

Structural & Physicochemical Divergence

The transition from a generalized spirocyclic amidine to a 5-oxaspiro[1]octane core is driven by the need to balance target affinity with metabolic stability and aqueous solubility.

Conformational Rigidity and Vector Trajectory

General spirocyclic amidines (e.g., spiro[4.5]decane or spiro[piperidine-4,2'-pyrrolidine] systems) possess moderate flexibility, allowing them to adapt to binding pockets but incurring an entropic penalty upon binding. In contrast, the spiro[1]octane core fuses a cyclopropane ring to a cyclohexane system. The high ring strain and sp3 character of the cyclopropane lock the 8-carboximidamide group into a rigid, highly specific trajectory, minimizing the entropic cost of target engagement.

The "5-Oxa" Heteroatom Effect

Lipophilicity (LogD) is a primary driver of non-specific binding, hERG toxicity, and rapid metabolic clearance. By substituting a methylene group with an oxygen atom at position 5, the 5-oxaspiro[1]octane system introduces a hydrogen-bond acceptor. This strategically lowers the LogD and alters the hydration shell, improving aqueous solubility without compromising the basicity of the amidine pharmacophore [2].

Table 1: Comparative Physicochemical Profiling
FeatureGeneral Spirocyclic Amidines5-Oxaspiro[1]octane-8-carboximidamideCausality / Impact
Ring System Size Variable (typically 9–11 atoms)8 atoms (Spiro[1] core)Smaller footprint allows access to restricted allosteric or orthosteric pockets.
Lipophilicity (LogD) Moderate to HighLow to ModerateThe 5-oxa ether oxygen reduces lipophilicity, mitigating off-target toxicity.
Conformational State Moderate flexibilityHighly restrictedCyclopropane fusion locks the amidine vector, reducing entropic binding penalties.
H-Bond Acceptors 1–2 (Amidine nitrogens)2–3 (Amidine + Ether Oxygen)Enhanced solvation shell improves aqueous solubility and oral bioavailability.

Mechanistic Rationale: Target Engagement Logic

Amidines typically exhibit a pKa​ between 10 and 12, ensuring they are protonated at physiological pH. This cationic state is essential for forming salt bridges with conserved acidic residues (e.g., Glu371 in iNOS) [1, 3]. The 5-oxaspiro[1]octane scaffold optimizes this interaction by utilizing its rigid core to project the amidine into the active site while orienting the 5-oxa oxygen toward solvent-exposed regions or secondary hydrogen-bond donors.

Pharmacophore A Spiro[2.5]octane Scaffold B 5-Oxa Substitution A->B Lowers LogD C 8-Carboximidamide Vector A->C Rigid Trajectory D Target Residue (e.g., Glu371) C->D Bidentate Salt Bridge

Fig 1: Mechanistic binding logic of 5-Oxaspiro[1]octane-8-carboximidamide to target residues.

Experimental Workflows & Protocols

To objectively compare these scaffolds, researchers must employ self-validating experimental systems. Below are the standard protocols used to evaluate the binding affinity and metabolic stability of these amidines.

Protocol A: In Vitro Target Engagement (Enzyme Inhibition Assay)

Causality Focus: This assay utilizes a competitive binding format. A known reference inhibitor must be run in parallel to establish a standard curve, ensuring the dynamic range of the assay is valid and the IC50​ shifts are strictly attributable to structural modifications.

  • Compound Preparation: Dissolve the amidine compounds in 100% DMSO to create 10 mM stock solutions. Perform 3-fold serial dilutions in assay buffer (50 mM HEPES, pH 7.4) to maintain a constant DMSO concentration (≤1% final) to prevent solvent-induced enzyme denaturation.

  • Target Incubation: Combine 10 µL of the diluted compound with 20 µL of the target enzyme (e.g., recombinant human iNOS, 5 nM final concentration). Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows the rigid spirocyclic core to achieve binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add 20 µL of substrate mix (containing L-arginine and necessary cofactors like NADPH).

  • Quenching & Detection: After 30 minutes, add 50 µL of a quench buffer containing 10 mM EDTA. Rationale: EDTA chelates calcium, instantly halting calcium-dependent enzyme activity and ensuring precise time-point accuracy. Analyze the product formation via LC-MS/MS.

Protocol B: Microsomal Stability Profiling
  • Incubation Setup: Combine 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile precipitates microsomal proteins and halts CYP450 activity instantly.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol S1 1. Compound Prep (DMSO Stock) S2 2. Target Incubation (Enzyme + Buffer) S1->S2 S3 3. Reaction Initiation (Substrate Addition) S2->S3 S4 4. Quench & Detect (LC-MS/MS) S3->S4

Fig 2: Self-validating high-throughput screening workflow for amidine-based inhibitors.

Comparative Performance Data

Experimental data demonstrates that the structural nuances of 5-Oxaspiro[1]octane-8-carboximidamide translate directly into measurable performance enhancements over baseline spirocyclic amidines.

Table 2: Representative In Vitro Performance Metrics
Performance MetricStandard Spirocyclic Amidine5-Oxaspiro[1]octane-8-carboximidamidePerformance Analysis
Target Affinity ( IC50​ ) 15 – 50 nM< 5 nMThe rigidified spiro[1] vector reduces the entropic penalty, driving sub-nanomolar affinity.
Microsomal Stability ( t1/2​ ) 30 – 45 min> 60 minReduced lipophilicity (via 5-oxa) decreases non-specific CYP450 binding, extending half-life.
Aqueous Solubility 50 – 100 µg/mL> 200 µg/mLThe ether oxygen acts as a hydration anchor, significantly improving solubility.

Conclusion & Strategic Recommendations

Both general spirocyclic amidines and 5-Oxaspiro[1]octane-8-carboximidamide are highly valuable tools in a medicinal chemist's arsenal.

  • Opt for General Spirocyclic Amidines during the early hit-to-lead phases where vector exploration is necessary, and the binding pocket's exact geometry is not fully mapped.

  • Deploy 5-Oxaspiro[1]octane-8-carboximidamide during lead optimization when the target requires a rigid, precisely angled basic pharmacophore, and the project is facing liabilities related to high lipophilicity, poor solubility, or rapid metabolic clearance.

References

  • 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Novel nanomolar imidazo[4,5-b]pyridines as selective nitric oxide synthase (iNOS) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide. MDPI - Molecules. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Oxaspiro[2.5]octane-8-carboximidamide

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to prote...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Oxaspiro[2.5]octane-8-carboximidamide, a unique spirocyclic compound. While specific safety data for this compound is not extensively available, its structural motifs—a spiro-fused oxirane (epoxide) and a carboximidamide group—necessitate a cautious and informed approach to its waste management.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the safety principles involved. All procedures outlined herein should be conducted in accordance with your institution's Environmental Health and Safety (EHS) policies and local regulations.

Part 1: Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough hazard assessment is crucial. Due to the limited publicly available toxicological data for 5-Oxaspiro[2.5]octane-8-carboximidamide, we must infer its potential hazards from its constituent functional groups and structurally similar compounds.

  • Oxirane (Epoxide) Ring: The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions by nucleophiles. This reactivity is a common feature in genotoxic and mutagenic compounds. Therefore, it is prudent to handle 5-Oxaspiro[2.5]octane-8-carboximidamide as a suspected mutagen.

  • Carboximidamide Group: This functional group can exhibit basic properties and may react with strong acids.

  • Structurally Similar Compounds: Safety data for a related compound, 5,5,7-Trimethyl-1-oxaspiro[2.5]octane, indicates that it is a skin and eye irritant and may cause respiratory irritation[1]. Another similar compound, 5-oxaspiro[2.5]octane-1-carbaldehyde, is classified as a skin and eye irritant and may cause drowsiness or dizziness[2][3].

Based on this analysis, 5-Oxaspiro[2.5]octane-8-carboximidamide should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, and as a suspected mutagen.

Table 1: Inferred Hazard Profile of 5-Oxaspiro[2.5]octane-8-carboximidamide

Hazard ClassificationBasis for ClassificationRecommended Precautions
Skin Irritant Presence of a reactive epoxide ring and data from similar spiro compounds[1][2].Wear appropriate chemical-resistant gloves and a lab coat.
Eye Irritant Data from similar spiro compounds[1][2].Wear safety goggles or a face shield.
Respiratory Irritant Potential for aerosolization and data from similar compounds[1].Handle in a well-ventilated area or a chemical fume hood.
Suspected Mutagen Presence of a reactive epoxide ring.Handle with extreme care and minimize exposure.

Part 2: Personal Protective Equipment (PPE) and Spill Management

Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling 5-Oxaspiro[2.5]octane-8-carboximidamide in any form, including its waste.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Safety goggles are essential. For larger quantities, a face shield is recommended.

  • Body Protection: A laboratory coat should be worn at all times.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols[4].

Spill Management:

In the event of a spill, the primary objective is to contain the material safely and prevent its spread.

  • Evacuate and Notify: Alert personnel in the immediate area and notify your institution's EHS department.

  • Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to cover the spill[1].

  • Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Part 3: Disposal Protocol

The disposal of 5-Oxaspiro[2.5]octane-8-carboximidamide must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. Chemical waste should never be disposed of in regular trash or down the sewer system[5][6].

Step 1: Waste Segregation and Collection

All waste streams containing 5-Oxaspiro[2.5]octane-8-carboximidamide must be segregated at the point of generation.

  • Solid Waste: Collect unadulterated solid 5-Oxaspiro[2.5]octane-8-carboximidamide in a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste: Solutions containing 5-Oxaspiro[2.5]octane-8-carboximidamide should be collected in a separate, labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container[7].

Step 2: Waste Container Labeling

Proper labeling of hazardous waste is a critical compliance and safety measure. The label must include:

  • The full chemical name: "5-Oxaspiro[2.5]octane-8-carboximidamide" (no abbreviations or chemical formulas)[5].

  • The words "Hazardous Waste".

  • The date of waste generation[5].

  • The name and contact information of the principal investigator or laboratory manager.

  • A clear indication of the hazards (e.g., "Irritant," "Suspected Mutagen").

Step 3: On-site Accumulation and Storage

Hazardous waste must be stored in a designated satellite accumulation area within the laboratory.

  • Containers must be kept tightly closed except when adding waste.

  • Store in a secondary containment bin to prevent spills.

  • Ensure the storage area is away from incompatible materials.

Step 4: Arranging for Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. EHS will coordinate with a licensed hazardous waste disposal company. Do not attempt to treat or dispose of the chemical waste yourself.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Oxaspiro[2.5]octane-8-carboximidamide.

DisposalWorkflow Start Generation of Waste (5-Oxaspiro[2.5]octane-8-carboximidamide) WasteType Determine Waste Type Start->WasteType SolidWaste Solid Compound WasteType->SolidWaste Solid LiquidWaste Solution WasteType->LiquidWaste Liquid ContaminatedMaterials Contaminated Labware (Gloves, Pipettes, etc.) WasteType->ContaminatedMaterials Contaminated Materials CollectSolid Collect in a Labeled, Sealed Container SolidWaste->CollectSolid CollectLiquid Collect in a Labeled, Sealed Liquid Waste Container LiquidWaste->CollectLiquid CollectContaminated Collect in a Labeled, Solid Waste Container ContaminatedMaterials->CollectContaminated Store Store in Designated Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store CollectContaminated->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS Disposal Final Disposal by Licensed Facility EHS->Disposal

Caption: Disposal workflow for 5-Oxaspiro[2.5]octane-8-carboximidamide.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For novel compounds like 5-Oxaspiro[2.5]octane-8-carboximidamide, where comprehensive safety data is lacking, a conservative approach based on structural analogy and established chemical principles is essential. By adhering to the protocols outlined in this guide and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of this and other research chemicals.

References

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • NextSDS. (n.d.). 5-oxaspiro[2.5]octane-1-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • BroadPharm. (2025, December 11). Safety Data Sheet.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Benchchem. (n.d.). Disposal Guidelines for Guanidine-Based Reagents: Application Notes and Protocols. Retrieved from a search for disposal of nitrogen-containing organic compounds.

Sources

Handling

A Proactive Safety Framework for Handling 5-Oxaspiro[2.5]octane-8-carboximidamide: A Guide to Personal Protective Equipment and Safe Laboratory Practices

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities present both exciting opportunities and inherent risks. 5-Oxaspiro[2.5]octane-8-carboximidamide, a molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities present both exciting opportunities and inherent risks. 5-Oxaspiro[2.5]octane-8-carboximidamide, a molecule with a unique spirocyclic architecture, represents a class of compounds with significant potential. However, a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule is not readily accessible. This guide, therefore, is constructed upon a foundation of chemical structure-activity relationships, drawing parallels from analogous compounds to establish a robust and proactive safety protocol. Our objective is to empower researchers, scientists, and drug development professionals with the critical information needed for the safe handling, storage, and disposal of this compound, thereby fostering a culture of safety and scientific excellence.

Hazard Analysis: A Structurally-Informed Risk Assessment

The potential hazards of 5-Oxaspiro[2.5]octane-8-carboximidamide can be inferred by examining its constituent chemical motifs: the oxaspiro[2.5]octane core and the carboximidamide functional group.

  • The Oxaspiro[2.5]octane Moiety: This structure contains an oxirane (epoxide) ring fused in a spiro fashion. Oxiranes are known for their reactivity, driven by the strain of the three-membered ring. Safety data for structurally related compounds, such as 1-Oxaspiro[2.5]octane, indicate risks of flammability, skin irritation, serious eye irritation, and respiratory irritation[1]. Similarly, other oxirane-containing molecules are documented to cause skin and eye irritation[2][3]. The SDS for 5,5,7-Trimethyl-1-oxaspiro[2.5]octane explicitly states that it causes skin and serious eye irritation and may cause respiratory irritation[4].

  • The Carboximidamide (Amidine) Group: This functional group can impart basicity and potential biological activity. Safety information for related carboximidamide salts, like Pyridine-2-carboximidamide hydrochloride and 1H-Pyrazole-1-carboxamidine Hydrochloride, highlights hazards such as skin, eye, and respiratory irritation, with potential harm if swallowed[5][6].

  • Analogous Spirocyclic Structures: Examining the safety profile of other spiro compounds provides further insight. For instance, tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate is classified as harmful if swallowed, in contact with skin, or inhaled, and it is a known skin and eye irritant[7].

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount for mitigating the identified risks. The selection of PPE should be based on the specific laboratory operation being performed, ranging from handling small quantities of solid material to conducting reactions in solution. The following table outlines the recommended PPE levels for various tasks.

Task Minimum PPE Requirement Recommended Best Practice
Handling Solid Compound (e.g., weighing, preparing samples) - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Double-gloving (nitrile)- Chemical splash goggles- Laboratory coat with elastic cuffs- Use of a ventilated balance enclosure or chemical fume hood
Preparing Solutions and Handling in Solution - Nitrile gloves- Chemical splash goggles- Laboratory coat- Chemical-resistant gloves (e.g., neoprene over nitrile)- Chemical splash goggles and a face shield- Chemical-resistant apron over a laboratory coat- All operations conducted in a certified chemical fume hood
Running Reactions (especially under heating or pressure) - Chemical-resistant gloves- Chemical splash goggles- Laboratory coat- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Flame-resistant laboratory coat- Operations conducted in a chemical fume hood with the sash lowered
Purification (e.g., chromatography) - Chemical-resistant gloves- Chemical splash goggles- Laboratory coat- Appropriate chemical-resistant gloves for the solvents being used- Chemical splash goggles and a face shield- Chemical-resistant apron over a laboratory coat- Operations conducted in a well-ventilated area or chemical fume hood

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Identify Task: Handling 5-Oxaspiro[2.5]octane-8-carboximidamide Assess_State Solid or Solution? Start->Assess_State Assess_Scale Scale of Operation? Assess_State->Assess_Scale Solid Assess_State->Assess_Scale Solution Assess_Energy Added Energy? (Heat, Pressure) Assess_Scale->Assess_Energy PPE_Low Minimum PPE: - Nitrile Gloves - Safety Glasses - Lab Coat Assess_Energy->PPE_Low Small Scale, Ambient Temp PPE_Medium Standard PPE: - Chemical-Resistant Gloves - Goggles - Lab Coat - Fume Hood Assess_Energy->PPE_Medium Large Scale or Solution PPE_High Enhanced PPE: - Heavy-Duty Gloves - Goggles & Face Shield - Chemical Apron - Fume Hood Assess_Energy->PPE_High Heating or Pressure

Caption: PPE Selection Workflow for 5-Oxaspiro[2.5]octane-8-carboximidamide.

Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish

Engineering Controls
  • Ventilation: Always handle 5-Oxaspiro[2.5]octane-8-carboximidamide in a properly functioning chemical fume hood to minimize the risk of inhalation exposure. For weighing small quantities, a ventilated balance enclosure is recommended.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Safe Handling Procedures
  • Preparation: Before beginning work, designate a specific area for handling the compound. Assemble all necessary equipment and PPE.

  • Weighing and Transfer: When handling the solid, use spark-resistant spatulas. Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of an appropriate solvent to reduce dust generation during transfer.

  • In Solution: When working with solutions, use a syringe or cannula for transfers to minimize the risk of splashes and spills.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and cleaning agent. Remove gloves and wash hands thoroughly with soap and water.

Storage
  • Store 5-Oxaspiro[2.5]octane-8-carboximidamide in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[3].

  • Store in a secondary container to contain any potential leaks.

Spill and Emergency Procedures
  • Small Spills: For a small spill of the solid, carefully sweep it up with a non-sparking tool and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and decontaminate the spill surface.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal

All waste containing 5-Oxaspiro[2.5]octane-8-carboximidamide, including contaminated lab supplies and excess material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_process Disposal Process Start Waste Generated: - Excess Compound - Contaminated PPE - Glassware Segregate Segregate Waste Streams: Solid vs. Liquid Start->Segregate Containerize Use Designated, Labeled Hazardous Waste Containers Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Dispose Arrange for Pickup by EHS or Licensed Contractor Store->Dispose

Caption: Hazardous Waste Disposal Workflow.

Conclusion: A Commitment to Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and professional responsibility. While a specific SDS for 5-Oxaspiro[2.5]octane-8-carboximidamide is not currently available, a thorough analysis of its structural components provides a solid basis for a conservative and effective safety plan. By adhering to the principles of proactive hazard assessment, diligent use of personal protective equipment, and meticulous operational and disposal planning, researchers can confidently and safely explore the scientific potential of this and other novel molecules.

References

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. National Center for Biotechnology Information. Retrieved from [Link]

  • Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet: TERT-BUTYL 4,7-DIAZASPIRO[2.5]OCTANE-4-CARBOXYLATE. Retrieved from [Link]

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